Desoxo-Narchinol A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-3-5-9-10(13)6-7-11(14)12(8,9)2/h5-8,11,14H,3-4H2,1-2H3/t8-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSIMWUTQXMOSD-FXAINCCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C(C=CC2=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1([C@@H](C=CC2=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Desoxo-Narchinol A: Molecular Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxo-Narchinol A is a sesquiterpenoid of significant interest, isolated from the medicinal plant Nardostachys jatamansi.[1][][3] This compound has garnered attention within the scientific community for its notable biological activities, particularly its anti-inflammatory and anti-neuroinflammatory properties.[][4][5] This technical guide provides a detailed overview of the molecular structure of this compound, its mechanism of action, and relevant experimental methodologies for its study.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic sesquiterpenoid characterized by a tetrahydronaphthalenone core. Its chemical and physical properties are essential for understanding its behavior in biological systems and for developing analytical methods.
2.1. Chemical Identity
-
IUPAC Name: (4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one[][6]
-
CAS Number: 53859-06-6[][7]
-
Synonyms: Desoxonarchinol A[8]
2.2. Structural Features The core structure consists of a fused six-membered ring system. Key features include a ketone group, a hydroxyl group, and two methyl groups at stereochemically defined positions, which are crucial for its biological activity.
2.3. Physicochemical Data The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 192.25 g/mol | [6][7] |
| Exact Mass | 192.115 Da | [6][8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 0 | [8] |
| Topological Polar Surface Area | 37.3 Ų | [6][8] |
| Complexity | 327 | [6][8] |
Biological Activity and Signaling Pathways
This compound exhibits potent anti-inflammatory and anti-neuroinflammatory effects through the modulation of specific cellular signaling pathways.
3.1. Anti-inflammatory Activity this compound has been shown to protect against lipopolysaccharide (LPS)-induced endotoxin shock.[1] Its mechanism involves the inhibition of pro-inflammatory cytokine production, such as Interleukin (IL)-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[1] This effect is mediated through the deactivation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
3.2. Anti-neuroinflammatory Effects In the context of neuroinflammation, this compound demonstrates protective effects by up-regulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[] The activation of this protective pathway is regulated by the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK), and also involves the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.
Experimental Protocols
Detailed methodologies are critical for the accurate study of this compound. The following protocols are based on published literature.
4.1. Pharmacokinetic Analysis via LC-MS/MS This protocol outlines the quantification of this compound in plasma samples.[4][5]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge.
-
Load 100 µL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
4.2. In Vivo Murine Endotoxin Shock Model This model is used to evaluate the anti-inflammatory efficacy of this compound in a living organism.[1]
-
Animals: Use male C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Grouping: Divide mice into control and treatment groups.
-
Administration: Administer this compound (0.05, 0.1, or 0.5 mg/kg) or vehicle (control) via intraperitoneal (i.p.) injection.[1]
-
LPS Challenge: One hour after treatment, induce endotoxin shock by i.p. injection of a lethal dose of LPS.[1]
-
Monitoring: Monitor survival rates over a specified period (e.g., 48 hours).
-
Tissue Analysis: At the end of the experiment, collect blood and organs (liver, lung) to measure pro-inflammatory cytokine levels and assess tissue injury.[1]
Quantitative Data Summary
5.1. Pharmacokinetic Parameters The following table presents pharmacokinetic data for this compound following oral administration in rats.[4]
| Parameter | Pure Compound | NR Extract |
| Tmax (min) | 7.50 | 8.33 |
| AUC₀₋∞ (µg·min/mL) | 156.34 | 133.90 |
| Tmax: Time to reach maximum plasma concentration. AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. NR: Nardostachyos Radix et Rhizoma. |
5.2. In Vivo Efficacy The effective dose of this compound in the murine LPS-induced endotoxin shock model is summarized below.
| Treatment | Dosage (i.p.) | Outcome | Reference |
| This compound | 0.05, 0.1, 0.5 mg/kg | Dramatically reduced mortality | [1] |
Conclusion
This compound is a promising natural compound with well-defined anti-inflammatory and anti-neuroinflammatory properties. Its mechanisms of action, centered on the p38 MAPK and Nrf2/HO-1 pathways, offer clear targets for therapeutic development. The established molecular structure and the availability of detailed analytical and in vivo protocols provide a solid foundation for further preclinical and clinical investigation into its potential as a therapeutic agent for inflammatory and neurodegenerative diseases.
References
- 1. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H16O2 | CID 56835056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 53859-06-6 | DCA85906 | Biosynth [biosynth.com]
- 8. Phytochemical: this compound [caps.ncbs.res.in]
Desoxo-Narchinol A: A Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxo-Narchinol A, a sesquiterpenoid compound, has been identified and isolated from Nardostachys jatamansi, a plant with a long history of use in traditional medicine.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound, with a focus on its anti-inflammatory and anti-neuroinflammatory effects. Detailed experimental protocols for its isolation and the investigation of its mechanism of action are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates the signaling pathways modulated by this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Origin
This compound is a naturally occurring sesquiterpenoid that has been isolated from the rhizomes of Nardostachys jatamansi DC, a flowering plant belonging to the Valerianaceae family.[1][2] This plant, commonly known as Jatamansi or Spikenard, grows in the Himalayan region and has been utilized for centuries in traditional Ayurvedic medicine for its therapeutic properties.[5] The isolation of this compound is a result of phytochemical investigations into the bioactive constituents of Nardostachys jatamansi.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1][4] |
| Molecular Weight | 192.25 g/mol | [1][4] |
| IUPAC Name | (4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | [1][4] |
| CAS Number | 53859-06-6 | [1] |
| Appearance | Powder | [1] |
| Purity | >98.0% | [1] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory and anti-neuroinflammatory activities.[1][2] Studies have shown its potential in mitigating inflammatory responses induced by lipopolysaccharide (LPS).[6][7] The primary mechanisms of action involve the modulation of key signaling pathways: the nuclear factor kappa B (NF-κB) pathway and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[3][8]
Anti-Inflammatory Effects
This compound has been shown to inhibit the production of pro-inflammatory mediators. In a murine endotoxin shock model, pretreatment with this compound significantly reduced mortality and inhibited the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) in the liver and lungs.[6] In vitro studies using murine peritoneal macrophages have shown that it inhibits the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2).[6]
Anti-Neuroinflammatory Effects
This compound exhibits anti-neuroinflammatory effects by up-regulating the Nrf2/HO-1 signaling pathway.[1][8] This pathway is crucial for cellular defense against oxidative stress. By activating this pathway, this compound helps to protect neuronal cells from inflammation-induced damage. Furthermore, it has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation.[3] This dual action on both pro-inflammatory and cytoprotective pathways highlights its therapeutic potential for neurodegenerative diseases.
Quantitative Data
The following tables summarize the key quantitative data from studies on the biological activity of this compound.
Table 2: Effect of this compound on LPS-Induced Mortality in Mice
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Control (LPS only) | - | 0 |
| This compound | 0.05 | 40 |
| This compound | 0.1 | 60 |
| This compound | 0.5 | 80 |
Data adapted from an in vivo murine endotoxin shock model.[6]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Pure this compound | N. jatamansi Extract |
| Tmax (min) | 7.50 | 8.33 |
| AUC₀₋∞ (μg·min/mL) | 156.34 | 133.90 |
Tmax: Time to reach maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.[9]
Experimental Protocols
The following sections provide detailed methodologies for the isolation of this compound and the investigation of its effects on key signaling pathways. These are representative protocols based on standard techniques used in natural product chemistry and molecular biology.
Isolation of this compound from Nardostachys jatamansi
This protocol describes a general method for the extraction and isolation of sesquiterpenoids from plant material.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Protocol:
-
Extraction: The dried and powdered rhizomes of Nardostachys jatamansi are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain sesquiterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a C18 column and a mobile phase of methanol and water.
-
Structure Elucidation and Purity Assessment: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, COSY, HMBC, NOESY) and Mass Spectrometry (MS). Purity is typically assessed by HPLC.
Investigation of NF-κB and Nrf2/HO-1 Signaling Pathways
This protocol outlines the key experiments to elucidate the effect of this compound on these signaling pathways in a cell-based model (e.g., murine macrophages like RAW 264.7 or microglial cells).
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for analyzing NF-κB and Nrf2/HO-1 signaling.
Protocol:
-
Cell Culture and Treatment: Cells are cultured in appropriate media. Prior to stimulation, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Western Blot Analysis:
-
NF-κB Pathway: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit of NF-κB.
-
Nrf2/HO-1 Pathway: Similarly, the expression levels of Nrf2 and HO-1 proteins are determined using specific primary antibodies.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using commercial ELISA kits.
-
Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the cells and reverse-transcribed to cDNA. The mRNA expression levels of inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are quantified by qPCR.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action of this compound on the NF-κB and Nrf2/HO-1 signaling pathways.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound.
Nrf2/HO-1 Signaling Pathway
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Conclusion
This compound, a sesquiterpenoid from Nardostachys jatamansi, presents a promising natural compound with potent anti-inflammatory and anti-neuroinflammatory properties. Its mechanism of action, involving the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 pathway, provides a solid foundation for its further investigation as a potential therapeutic agent for inflammatory and neurodegenerative diseases. This guide offers a comprehensive resource for researchers to understand and build upon the current knowledge of this compound.
References
- 1. desoxonarchinol A - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H16O2 | CID 56835056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model [mdpi.com]
- 9. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling | springermedicine.com [springermedicine.com]
Nardostachys jatamansi as a Source of Desoxo-Narchinol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nardostachys jatamansi, a perennial herb native to the Himalayan region, has a long history of use in traditional medicine.[1][2] Modern phytochemical investigations have revealed a rich composition of bioactive compounds, primarily sesquiterpenoids, which are believed to be responsible for its therapeutic effects.[1][3] Among these, Desoxo-Narchinol A, a sesquiterpenoid, has garnered significant scientific interest for its potent anti-inflammatory and anti-neuroinflammatory properties.[4][5] This technical guide provides an in-depth overview of Nardostachys jatamansi as a natural source of this compound, focusing on its extraction, biological activities, and mechanisms of action.
Chemical Profile of Nardostachys jatamansi
The rhizomes of Nardostachys jatamansi are the primary source of its medicinally important constituents. The essential oil and extracts derived from the rhizomes contain a complex mixture of volatile and non-volatile compounds.
Key Chemical Classes:
-
Sesquiterpenoids: This is the most abundant class of compounds and includes jatamansone (valeranone), nardostachone, and a variety of other structurally diverse molecules.[1] this compound belongs to this class.
-
Coumarins
-
Lignans and Neolignans
-
Alkaloids
-
Steroids
A gas chromatography-mass spectrometry (GC-MS) analysis of hexane and methanolic extracts of Nardostachys jatamansi rhizomes identified numerous compounds, with sesquiterpenoids like Veridiflorol and Globulol being major constituents.[1]
This compound: A Potent Anti-inflammatory Agent
This compound has been isolated from Nardostachys jatamansi and demonstrated significant biological activity, particularly in modulating inflammatory responses.
Anti-inflammatory and Anti-neuroinflammatory Effects
Research has shown that this compound exhibits protective effects against lipopolysaccharide (LPS)-induced endotoxin shock and inflammation.[5] It has been found to inhibit the production of pro-inflammatory mediators, including:
-
Nitric oxide (NO)
-
Prostaglandin E2 (PGE2)
-
Inducible nitric oxide synthase (iNOS)
-
Cyclooxygenase-2 (COX-2)
-
Interleukin-1β (IL-1β)
-
Interleukin-6 (IL-6)
These effects are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of sesquiterpenoids, including this compound, from the rhizomes of Nardostachys jatamansi, based on methodologies reported in the literature.[1][4][7][8]
1. Plant Material Preparation:
-
Collect and authenticate the rhizomes of Nardostachys jatamansi.
-
Shade-dry the rhizomes and grind them into a coarse powder.
-
Pass the powder through a 40-mesh sieve to ensure uniform particle size.[1]
2. Extraction:
-
Soxhlet Extraction:
-
Maceration:
-
Alternatively, macerate the powdered rhizomes in methanol or n-hexane for a week with regular agitation.[1]
-
-
Concentration:
-
Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
3. Fractionation and Isolation:
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
-
Column Chromatography:
-
Subject the bioactive fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.
-
Elute with a gradient of n-hexane and ethyl acetate to separate the mixture into fractions.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative HPLC with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water to isolate the pure compound.
-
4. Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][7][8]
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] this compound has been shown to inhibit this pathway by:
-
Suppressing the phosphorylation and degradation of the inhibitor of κB (IκB)-α.[6]
-
Preventing the nuclear translocation of the p65/p50 heterodimer.[6]
Activation of the Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[6] this compound activates this pathway through:
-
Increased phosphorylation of p38 and extracellular signal-regulated kinase (ERK).[6]
-
Induction of Nrf2 activation and subsequent upregulation of HO-1 expression.[6]
-
Involvement of the PI3K/Akt signaling pathway in HO-1 activation.[6]
Quantitative Data
In Vivo Anti-inflammatory Activity of this compound
| Parameter | Dosage | Outcome |
| Mortality in LPS-induced endotoxin shock model | 0.05 mg/kg | Dramatically reduced mortality[5] |
| 0.1 mg/kg | Dramatically reduced mortality[5] | |
| 0.5 mg/kg | Dramatically reduced mortality[5] | |
| Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) in liver and lung | 0.05 - 0.5 mg/kg | Inhibition of production[5] |
Pharmacokinetic Parameters of this compound in Rats
| Compound Form | Tmax (min) | AUC0-∞ (µg·min/mL) |
| Pure this compound | 7.50 | 156.34[9] |
| Nardostachys jatamansi Extract | 8.33 | 133.90[9] |
Conclusion
Nardostachys jatamansi is a valuable natural source of the sesquiterpenoid this compound. This compound has demonstrated significant anti-inflammatory and anti-neuroinflammatory activities through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate its pharmacological profile and to develop it as a potential therapeutic agent for inflammatory and neurodegenerative diseases.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two new sesquiterpenoids from the rhizomes of Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Biosynthesis of Desoxo-Narchinol A Remains a Scientific Frontier
A comprehensive review of current scientific literature reveals a notable absence of a defined biosynthetic pathway for Desoxo-Narchinol A, a sesquiterpenoid of interest from the plant Nardostachys jatamansi. While the compound has been isolated and its pharmacological properties are the subject of ongoing research, the specific enzymatic steps leading to its formation within the plant are yet to be elucidated. This technical overview synthesizes the available information and outlines the general, putative pathway for its class of compounds, highlighting the existing knowledge gaps for researchers and drug development professionals.
This compound is a known bioactive compound isolated from Nardostachys jatamansi, a plant used in traditional medicine.[1][2][3] Scientific investigations have primarily focused on its anti-inflammatory and anti-neuroinflammatory effects, exploring the molecular mechanisms by which it modulates cellular signaling pathways such as NF-κB and Nrf2/HO-1.[1][4] Furthermore, pharmacokinetic studies have been conducted to understand its absorption, distribution, metabolism, and excretion.[5][6]
Interestingly, one study has identified this compound as a degradation product of nardosinone, another major bioactive constituent of Nardostachys jatamansi.[7] This suggests a potential chemical relationship between the two molecules, but does not delineate a biosynthetic route within the plant. The chemical structure and properties of this compound are well-documented in chemical databases.[8]
Despite these research efforts, the core biosynthetic pathway—the sequence of enzymatic reactions and intermediate molecules leading to the synthesis of this compound in Nardostachys jatamansi—has not been reported. Research into the genetic and enzymatic basis for the production of specialized metabolites in many plant species is still an expanding field of study.
Putative General Biosynthetic Route for Sesquiterpenoids
As this compound is classified as a sesquiterpenoid, its biosynthesis is presumed to follow the general pathway for this class of compounds. This pathway begins with primary metabolism and proceeds through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway to produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). For sesquiterpenoids, the precursor is farnesyl pyrophosphate (FPP), which is formed by the condensation of two molecules of IPP with one molecule of DMAPP.
The diversification of sesquiterpenoids arises from the activity of a large family of enzymes known as sesquiterpene synthases (TPSs). These enzymes catalyze the cyclization of the linear FPP molecule into a vast array of cyclic hydrocarbon skeletons. Following the initial cyclization, the sesquiterpene scaffold can undergo a series of post-cyclization modifications, including oxidation, reduction, and acylation, which are typically catalyzed by cytochrome P450 monooxygenases (CYPs), dehydrogenases, and acyltransferases. These modifications lead to the final, functionally diverse sesquiterpenoid products.
While this general framework is well-established for many plant secondary metabolites, the specific TPSs, CYPs, and other enzymes responsible for the biosynthesis of this compound have not been identified. Future research in this area would likely involve transcriptomic and genomic analysis of Nardostachys jatamansi to identify candidate genes, followed by heterologous expression and enzymatic assays to characterize their function.
Future Directions
The elucidation of the this compound biosynthetic pathway would require a multi-faceted research approach, including:
-
Transcriptome and Genome Sequencing: To identify candidate genes encoding for terpene synthases, cytochrome P450s, and other modifying enzymes that are expressed in the tissues where this compound is produced.
-
Enzyme Characterization: In vitro and in vivo functional characterization of candidate enzymes to determine their specific roles in the pathway.
-
Metabolite Profiling: To identify potential intermediates in the biosynthetic pathway.
Unraveling this pathway would not only be a significant contribution to the fundamental understanding of plant biochemistry but could also open avenues for the biotechnological production of this compound and related compounds for pharmaceutical applications.
At present, a detailed technical guide with quantitative data, experimental protocols, and pathway diagrams for the specific biosynthesis of this compound cannot be constructed due to the lack of available scientific data. The information presented here serves to summarize the current state of knowledge and to frame the necessary future research for the scientific community.
References
- 1. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling | springermedicine.com [springermedicine.com]
- 3. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C12H16O2 | CID 56835056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Desoxo-Narchinol A: A Technical Guide to its Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxo-Narchinol A, a sesquiterpenoid isolated from the medicinal plant Nardostachys jatamansi, has garnered significant interest for its potent anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of its chemical properties, characterization data, and known biological activities. Detailed experimental protocols for its isolation and key biological assays are outlined, and its modulation of critical signaling pathways is visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Properties and Identifiers
This compound is a bicyclic sesquiterpenoid belonging to the nardosinane class. Its chemical structure features a tetahydronaphthalenone core with hydroxyl and methyl substitutions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem |
| Molecular Weight | 192.25 g/mol | PubChem |
| IUPAC Name | (4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | PubChem |
| CAS Number | 53859-06-6 | PubChem |
| ChEMBL ID | CHEMBL1933703 | PubChem |
Spectroscopic Characterization
Mass Spectrometry (MS): An LC-MS/MS method has been developed for the quantification of this compound in biological matrices. The precursor/product ion pair selected for multiple reaction monitoring (MRM) is m/z 192.94 → 99.00.
Isolation from Nardostachys jatamansi
This compound is a major bioactive constituent of Nardostachys jatamansi, a plant used in traditional medicine.[1] The general procedure for its isolation involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Isolation of this compound
The following is a generalized protocol based on methods described for the isolation of sesquiterpenoids from Nardostachys jatamansi.
-
Extraction: The dried and powdered rhizomes of Nardostachys jatamansi are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the less polar compounds including sesquiterpenoids, is collected.
-
Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield the pure compound.
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory and anti-neuroinflammatory activities. Its mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response.
Anti-Neuroinflammatory Effects
This compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. This is achieved through the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]
Experimental Protocols for Biological Assays
This assay is a common in vitro method to assess the anti-inflammatory activity of a compound.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) are mixed and incubated for 10 minutes at room temperature.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and Nrf2/HO-1 signaling pathways.
-
Cell Lysis: RAW 264.7 cells, treated as described above, are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Pharmacokinetic Properties
Pharmacokinetic studies of this compound have been conducted in rats and mice, providing insights into its absorption, distribution, metabolism, and excretion.
| Parameter | Rat | Mouse |
| Tmax (min) | 7.50 (pure compound) | Not Reported |
| 8.33 (extract) | ||
| AUC₀₋∞ (µg·min/mL) | 156.34 (pure compound) | Not Reported |
| 133.90 (extract) | ||
| Oral Bioavailability (%) | 18.1 | 28.4 |
*Data from a study comparing the pure compound to a Nardostachys jatamansi extract.[3]
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory and anti-neuroinflammatory properties. Its mechanism of action, involving the modulation of the NF-κB and Nrf2/HO-1 signaling pathways, makes it an attractive candidate for further investigation in the context of inflammatory and neurodegenerative diseases. This technical guide provides a foundational overview for researchers and professionals to aid in their future studies of this compelling bioactive compound. Further research is warranted to fully elucidate its spectroscopic properties and to develop optimized and standardized isolation protocols.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Desoxo-Narchinol A: A Technical Guide on its Bioactivity and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxo-Narchinol A, a sesquiterpenoid isolated from Nardostachys jatamansi, has emerged as a compound of significant interest due to its potent anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and underlying molecular mechanisms. Quantitative data from key studies are summarized, and detailed experimental protocols are outlined to facilitate further research and development. The guide also includes visualizations of the key signaling pathways modulated by this compound, offering a deeper understanding of its mode of action.
Chemical and Physical Properties
This compound is a naturally occurring compound with the following identifiers:
| Property | Value |
| CAS Number | 53859-06-6[1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₆O₂[1][3][4][5] |
| Molecular Weight | 192.25 g/mol [1][3][4][5] |
| IUPAC Name | (4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one[3][4] |
| Synonyms | DN[2] |
Biological Activity and Quantitative Data
This compound exhibits significant anti-inflammatory and anti-neuroinflammatory effects. Its primary mechanism involves the modulation of key signaling pathways in immune cells, particularly microglia.
Anti-Neuroinflammatory Activity
In cellular models of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound has been shown to potently inhibit the production of key pro-inflammatory mediators.
| Mediator | IC₅₀ Value (µM) | Cell Line | Notes |
| Nitric Oxide (NO) | 3.48 ± 0.47[1] | BV2 Microglia | Dose-dependent inhibition of LPS-induced NO production.[1] |
| Pro-inflammatory Mediators (NO, PGE₂, IL-1β, IL-6, TNF-α) | 2 - 6[2] | BV2 and Primary Microglia | Significant inhibition of overproduction of these mediators.[2] |
In Vivo Anti-inflammatory Efficacy
In a murine model of endotoxin shock induced by LPS, pre-treatment with this compound demonstrated a significant protective effect.
| Dosage (mg/kg) | Outcome | Animal Model |
| 0.05, 0.1, 0.5 | Dramatically reduced mortality[2] | Murine LPS-induced endotoxin shock model[2] |
| 0.05, 0.1, 0.5 | Inhibited tissue injury and production of IL-1β, IL-6, and TNF-α in the liver and lung.[2] | Murine LPS-induced endotoxin shock model[2] |
Pharmacokinetics
Pharmacokinetic studies in rats have provided initial data on the absorption and clearance of this compound.
| Parameter | Pure this compound | Nardostachys jatamansi Extract | Animal Model |
| Tₘₐₓ (min) | 7.50 | 8.33 | Rats |
| AUC₀₋∞ (µg·min/mL) | 156.34 | 133.90 | Rats |
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of two critical signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway in LPS-stimulated microglial cells.
Caption: Inhibition of the NF-κB pathway by this compound.
Activation of the Nrf2/HO-1 Signaling Pathway
This compound also upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway, which is a key cellular defense mechanism against oxidative stress and inflammation. This activation is mediated by the phosphorylation of p38 MAPK and ERK. The PI3K/Akt pathway is also involved.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Experimental Protocols
The following are generalized protocols based on published studies investigating the anti-neuroinflammatory effects of this compound.
In Vitro Anti-Neuroinflammatory Assay
-
Cell Culture: BV2 murine microglial cells or primary microglia are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1-50 µM) for a specified period (e.g., 1-3 hours).
-
Stimulation: Neuroinflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine and Prostaglandin Measurement: Levels of TNF-α, IL-6, IL-1β, and Prostaglandin E₂ (PGE₂) in the culture supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and Nrf2/HO-1 signaling pathways (e.g., phosphorylated IκBα, total IκBα, nuclear p65, Nrf2, HO-1).
-
In Vivo Endotoxin Shock Model
-
Animals: Male C57BL/6 mice are used.
-
Treatment: this compound (0.05, 0.1, or 0.5 mg/kg) is administered intraperitoneally.
-
Induction of Endotoxemia: One hour after treatment, mice are challenged with a lethal dose of LPS via intraperitoneal injection.
-
Outcome Measures:
-
Survival Rate: Mortality is monitored over a specified period (e.g., 48 hours).
-
Cytokine Analysis: Blood is collected at a specific time point post-LPS injection to measure serum levels of TNF-α, IL-6, and IL-1β by ELISA.
-
Histopathology: Liver and lung tissues are collected, fixed in formalin, and embedded in paraffin. Tissue sections are stained with hematoxylin and eosin (H&E) to assess tissue injury.
-
Conclusion
This compound is a promising natural compound with well-defined anti-neuroinflammatory properties. Its dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2/HO-1 pathway makes it an attractive candidate for the development of novel therapeutics for neurodegenerative and inflammatory diseases. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compelling molecule.
References
- 1. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Nardostachys jatamansi DC. on Apoptosis, Inflammation and Oxidative Stress Induced by Doxorubicin in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Occurrence of Desoxo-Narchinol A in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxo-Narchinol A, a sesquiterpenoid of the nardosinane type, has garnered significant interest within the scientific community for its pronounced anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the natural abundance of this compound in plants, focusing on its primary source, Nardostachys jatamansi. Detailed experimental protocols for the extraction, isolation, and quantification of this bioactive compound are presented, alongside an exploration of the key signaling pathways it modulates. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Abundance of this compound
This compound is a major bioactive constituent isolated from Nardostachys jatamansi (family: Caprifoliaceae), a perennial herb native to the Himalayan region.[1] This plant, commonly known as "Jatamansi" or "Spikenard," has a long history of use in traditional medicine systems for treating neurological and inflammatory disorders. The rhizomes and roots of N. jatamansi are the primary plant parts utilized for the extraction of this compound and other bioactive sesquiterpenoids.[2]
Recent research has focused on optimizing the extraction of this compound. A study highlighted that a 20% aqueous ethanol extract of Nardostachys jatamansi rhizomes yielded the highest concentration of this compound.[1] While N. jatamansi is the most well-documented source, the presence and abundance of this compound in other plant species, including those within the broader Valerianaceae family, remain largely unexplored, presenting an opportunity for future phytochemical screening and discovery.
Quantitative Data
The following table summarizes the quantitative analysis of this compound and other related compounds in a 20% aqueous ethanol extract of Nardostachys jatamansi rhizomes (NJ20).[1]
| Compound | Chemical Class | Concentration in Dried Extract (% w/w) |
| This compound | Nardosinane-type sesquiterpenoid | 0.78 ± 0.05 |
| 8α–hydroxypinoresinol | Lignan | 0.25 ± 0.02 |
| Pinoresinol | Lignan | 0.15 ± 0.01 |
| Nardosinonediol | Nardosinane-type sesquiterpenoid | 0.45 ± 0.03 |
| Kanshone A | Nardosinane-type sesquiterpenoid | 0.18 ± 0.01 |
| Isonardosinone | Nardosinane-type sesquiterpenoid | 0.35 ± 0.02 |
| Deblion | Aristolane-type sesquiterpenoid | 0.32 ± 0.03 |
| 1α-hydroxy-(-)-aristolone | Aristolane-type sesquiterpenoid | 0.62 ± 0.04 |
| Nardoaristolone B | Aristolane-type sesquiterpenoid | 0.20 ± 0.02 |
Experimental Protocols
Extraction of this compound from Nardostachys jatamansi
The following protocol describes an optimized method for enriching this compound from N. jatamansi rhizomes.[1]
Objective: To prepare a this compound-enriched extract from dried N. jatamansi rhizomes.
Materials:
-
Dried and powdered rhizomes of Nardostachys jatamansi
-
20% (v/v) aqueous ethanol
-
Reflux condenser system
-
Rotary evaporator
-
C18 solid-phase extraction (SPE) column
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Extraction:
-
Weigh 500 g of dried and powdered N. jatamansi rhizomes.
-
Place the powdered rhizomes in a round-bottom flask and add a sufficient volume of 20% aqueous ethanol to immerse the material.
-
Set up a reflux condenser system and heat the mixture to 80°C.
-
Maintain the reflux for a designated period (e.g., 2 hours).
-
Allow the mixture to cool and then filter to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude 20% aqueous ethanol extract (NJ20).
-
-
Solid-Phase Extraction (Optional for further purification):
-
Dissolve a portion of the NJ20 extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).
-
Condition a C18 SPE column by washing with methanol followed by deionized water.
-
Load the dissolved extract onto the SPE column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 10%, 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze them for the presence of this compound.
-
Quantification of this compound by UPLC-MS/MS
The following is a representative protocol for the quantitative analysis of this compound in plant extracts, adapted from methods used for pharmacokinetic studies.[3][4]
Objective: To accurately quantify the concentration of this compound in a prepared plant extract.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., ZORBAX Extend C18, 2.1 × 50 mm, 3.5 μm)
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
This compound analytical standard
-
Internal Standard (IS), e.g., Sildenafil
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Perform a serial dilution to bring the expected concentration of this compound within the calibration range.
-
For each sample, add a fixed concentration of the internal standard.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
UPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 25-40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+H]⁺ for this compound
-
Product Ions (m/z): Specific fragment ions of this compound
-
Optimize other parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using the analytical standard of this compound at several concentration levels.
-
Analyze the samples and calibration standards using the developed UPLC-MS/MS method.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the linear regression of the calibration curve.
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory and anti-neuroinflammatory effects by modulating key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2]
Caption: Inhibition of the NF-κB pathway by this compound.
Activation of the Nrf2/HO-1 Signaling Pathway
This compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which is a key cellular defense mechanism against oxidative stress and inflammation.[2]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Desoxo-Narchinol A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxo-Narchinol A, a sesquiterpenoid isolated from Nardostachys jatamansi, has garnered interest for its potential therapeutic properties. This document provides a comprehensive overview of the preliminary biological screening of this compound, with a focus on its anti-inflammatory and pharmacokinetic profiles. While its anti-inflammatory effects are well-documented, data regarding its anticancer and antimicrobial activities are not currently available in the public domain. This guide synthesizes existing quantitative data, details experimental methodologies, and visualizes key pathways to serve as a foundational resource for researchers in the field of natural product drug discovery.
Anti-inflammatory and Anti-neuroinflammatory Activity
This compound has demonstrated significant anti-inflammatory and anti-neuroinflammatory properties in both in vitro and in vivo models.[1][2][3] Its primary mechanism of action involves the modulation of key inflammatory signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the anti-inflammatory effects of this compound.
| Assay | Cell Line/Model | Parameter | Result | Reference |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated BV2 microglia | IC₅₀ | 3.48 ± 0.47 µM | [4] |
| Endotoxin Shock Model | Murine | Survival | Increased survival at 0.05, 0.1, and 0.5 mg/kg | [1] |
| Pro-inflammatory Cytokine Inhibition | LPS-stimulated murine peritoneal macrophages | Inhibition | Reduced IL-1β, IL-6, and TNF-α | [1] |
| Pro-inflammatory Mediator Inhibition | LPS-stimulated BV2 and primary microglial cells | Inhibition | Reduced PGE₂, iNOS, and COX-2 | [2][4] |
Experimental Protocols
1.2.1. Cell Culture and Treatment for Anti-neuroinflammatory Assays
BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[2][3]
1.2.2. Nitric Oxide (NO) Production Assay
Nitrite accumulation in the culture medium, an indicator of NO production, is measured using the Griess reagent. Briefly, cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.[4]
1.2.3. Western Blot Analysis for Protein Expression
Cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p38, p-ERK, p-IκB-α, Nrf2, HO-1, and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
1.2.4. Murine Endotoxin Shock Model
Male mice are administered this compound intraperitoneally at doses of 0.05, 0.1, or 0.5 mg/kg one hour prior to a lethal injection of LPS. Survival is monitored over a defined period. For mechanistic studies, liver and lung tissues are collected for analysis of pro-inflammatory cytokine levels and tissue injury.[1]
Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of multiple signaling pathways.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Pharmacokinetic Profile
A study has characterized the pharmacokinetic parameters of this compound in rats after oral administration.[1]
Quantitative Data Summary
| Parameter | Pure this compound | This compound in NR Extract | Unit | Reference |
| Tₘₐₓ | 7.50 | 8.33 | min | [1] |
| AUC₀₋∞ | 156.34 | 133.90 | µg·min/mL | [1] |
| Oral Bioavailability (Rat) | 18.1 | - | % | [5] |
| Oral Bioavailability (Mouse) | 28.4 | - | % | [5] |
NR Extract: Nardostachyos Radix et Rhizoma extract
Experimental Protocol
2.2.1. Animal Studies
Sprague-Dawley rats are divided into groups and administered either pure this compound or an extract of Nardostachys jatamansi orally. Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.[1]
2.2.2. Sample Preparation and LC-MS/MS Analysis
Plasma samples are prepared using solid-phase extraction (SPE). The analysis is performed on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Chromatographic separation is achieved on a C18 column with a gradient mobile phase consisting of acetonitrile and 0.1% formic acid in water. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to quantify this compound. The lower limit of quantification has been reported as 5 ng/mL.[1]
Experimental Workflow
References
- 1. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Early In Vitro Studies on Desoxo-Narchinol A: A Technical Guide for Researchers
An In-depth Exploration of the Anti-Inflammatory and Anti-Neuroinflammatory Properties of a Promising Natural Compound
Introduction
Desoxo-Narchinol A, a sesquiterpenoid isolated from Nardostachys jatamansi, has emerged as a compound of significant interest in the field of drug discovery due to its potent anti-inflammatory and anti-neuroinflammatory activities demonstrated in early in vitro studies. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for inflammatory and neurodegenerative diseases.
Core Mechanism of Action
Early in vitro research has elucidated that this compound exerts its biological effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.
-
Inhibition of the NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB, a master regulator of inflammation.[1][2] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκBα).[2] Consequently, the nuclear translocation of the p65/p50 heterodimer is blocked, leading to a downstream reduction in the expression of pro-inflammatory genes.[2]
-
Activation of the Nrf2/HO-1 Signaling Pathway: In addition to its inhibitory effects on pro-inflammatory signaling, this compound actively promotes cytoprotective mechanisms by activating the Nrf2/HO-1 pathway.[2] This involves the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), as well as the involvement of the PI3K/Akt signaling cascade.[2] Activation of this pathway leads to the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1), which plays a crucial role in resolving inflammation and protecting against oxidative stress.[2]
Quantitative Data on In Vitro Efficacy
The following tables summarize the key quantitative data from early in vitro studies on this compound, providing a clear comparison of its inhibitory effects on various inflammatory mediators.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Target Mediator | Cell Line | Stimulant | Method | Result | Reference |
| Nitric Oxide (NO) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Griess Assay | Dose-dependent inhibition | [2] |
| Prostaglandin E2 (PGE2) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Enzyme Immunoassay (EIA) | Dose-dependent inhibition | [2] |
| Interleukin-1β (IL-1β) | Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Not Specified | Inhibition observed | [1] |
| Interleukin-6 (IL-6) | Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Not Specified | Inhibition observed | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Not Specified | Inhibition observed | [1] |
Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression
| Target Enzyme | Cell Line | Stimulant | Method | Result | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Western Blot | Dose-dependent reduction in protein expression | [2] |
| Cyclooxygenase-2 (COX-2) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Western Blot | Dose-dependent reduction in protein expression | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early in vitro evaluation of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
BV2 murine microglial cells.
-
Primary murine peritoneal macrophages.
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Key In Vitro Assays
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound at various concentrations for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) Measurement (Enzyme Immunoassay - EIA):
-
Collect the cell culture supernatant.
-
Measure the PGE2 concentration using a commercial PGE2 EIA kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and lyse them using a hypotonic buffer.
-
Centrifuge to pellet the nuclei.
-
Collect the supernatant as the cytoplasmic fraction.
-
Lyse the nuclear pellet with a nuclear extraction buffer.
-
Use the fractions for Western blot analysis to assess the nuclear translocation of proteins like Nrf2 and NF-κB p65.
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and a typical experimental workflow.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2: Activation of the Nrf2/HO-1 signaling pathway by this compound.
Figure 3: General experimental workflow for in vitro evaluation of this compound.
Conclusion
The early in vitro studies on this compound provide a strong foundation for its further development as a potential therapeutic agent for inflammatory and neurodegenerative disorders. Its dual mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2/HO-1 pathway, makes it a particularly compelling candidate. The data presented in this guide, along with the detailed experimental protocols, are intended to facilitate future research and accelerate the translation of these promising preclinical findings. Further investigations are warranted to establish a more comprehensive quantitative profile, including the determination of IC50 values, and to explore its efficacy and safety in in vivo models.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Desoxo-Narchinol A from Nardostachys jatamansi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxo-Narchinol A is a bioactive sesquiterpenoid found in the rhizomes and roots of Nardostachys jatamansi, a plant with a long history of use in traditional medicine.[1][2] This compound has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][3][4] These application notes provide detailed protocols for the extraction, purification, and analysis of this compound for research and development purposes.
Extraction of this compound
The initial step in isolating this compound involves extracting the compound from the dried rhizomes of Nardostachys jatamansi. Studies have shown that a 20% aqueous ethanol solution is particularly effective for maximizing the yield of this compound.[1][5]
Protocol: Ethanol Maceration
-
Preparation of Plant Material:
-
Obtain dried rhizomes of Nardostachys jatamansi.
-
Grind the rhizomes into a coarse powder to increase the surface area for extraction.
-
-
Maceration:
-
Place the powdered rhizomes in a suitable vessel.
-
Add 20% (v/v) aqueous ethanol to the powder in a 1:10 ratio (w/v).
-
Seal the vessel and allow it to stand for 48-72 hours at room temperature, with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth or a suitable filter paper to separate the extract from the solid plant material.
-
Re-extract the residue twice more with fresh 20% aqueous ethanol.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude aqueous ethanol extract.
-
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving solvent partitioning, column chromatography, and high-performance liquid chromatography (HPLC).
Protocol: Multi-Step Purification
-
Solvent Partitioning:
-
Suspend the crude aqueous ethanol extract in water.
-
Perform liquid-liquid extraction with chloroform (CHCl₃) three times.
-
Combine the chloroform fractions and evaporate the solvent to yield the chloroform-soluble fraction, which will be enriched with this compound.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel as the stationary phase.
-
Dissolve the chloroform fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (EtOAc), starting with a ratio of 8:2 and gradually increasing the polarity to 100% EtOAc.[1][5]
-
Follow with a gradient of ethyl acetate and methanol (MeOH), from 99:1 to 25:75, to elute more polar compounds.[1][5]
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Semi-Preparative HPLC:
-
Pool the fractions from column chromatography that are rich in this compound and concentrate them.
-
Further purify the concentrated fraction using a normal-phase semi-preparative HPLC system.
-
A suggested method involves a gradient of hexane in ethanol (e.g., 92% to 90% over 20 minutes) to achieve fine separation.[1][5]
-
Collect the peak corresponding to this compound.
-
Quantitative Data
The following table summarizes the parameters for the analytical quantification of this compound.
| Parameter | Method | Details | Reference |
| Analytical Column | LC-MS/MS | ZORBAX Extend C18 (2.1 × 50 mm, 3.5 µm) | [6] |
| Mobile Phase | LC-MS/MS | Gradient elution with acetonitrile and 0.1% formic acid in water | [3][6] |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 5 ng/mL in plasma | [6] |
| Accuracy | LC-MS/MS | 97.23–104.54% in rat plasma; 95.90–110.11% in mouse plasma | [3] |
| Precision | LC-MS/MS | Within 8.65% in rat plasma; within 6.46% in mouse plasma | [3] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound, as well as its proposed anti-inflammatory signaling pathway.
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Yield Extraction of Desoxo-Narchinol A
Introduction
Desoxo-Narchinol A is a significant bioactive sesquiterpenoid isolated from the roots and rhizomes of Nardostachys jatamansi DC (Valerianaceae).[1][2] This compound has garnered attention within the scientific community for its potent anti-neuroinflammatory properties.[1][3] Efficacious and high-yield extraction of this compound is a critical first step for research into its pharmacological activities and for potential drug development. These application notes provide detailed protocols for various extraction methods, a comparative analysis of their parameters, and visual workflows to guide researchers in selecting the optimal strategy for their needs.
Comparative Analysis of Extraction Methods
The selection of an extraction method is pivotal and depends on factors such as desired yield, purity, extraction time, and available equipment. Conventional methods like maceration and Soxhlet are common but often require longer durations and larger solvent volumes.[4][5] Modern methods, including ultrasound-assisted and optimized reflux extraction, can offer significantly higher efficiency and reduced extraction times.[2][6]
Table 1: Summary of Extraction Parameters for Sesquiterpenoids from Nardostachys jatamansi
| Extraction Method | Solvent System | Temperature | Duration | Solvent-to-Solid Ratio | Key Findings & Reference |
| Optimized Reflux | 24.98% Ethanol in Water | 70°C | 3 hours | 78.81 mL/g | Optimized for simultaneous quantification of three major sesquiterpenes, including this compound.[2] |
| Ultrasound-Assisted | Methanol | Room Temperature | 2 hours | 4.8 L/kg | Effective for large-scale initial extraction prior to solvent partitioning and purification.[7] |
| Soxhlet Extraction | Methanol or n-Hexane | 50-60°C | 16-18 hours | 6 L/kg | A conventional and exhaustive method; suitable for obtaining a broad range of compounds.[8] |
| Maceration | 80-90% Ethanol, Chloroform, or Acetone | Room Temperature | Several days (e.g., 1 week) | Not specified | A simple, low-energy method, though typically less efficient than other techniques.[4][8] |
Experimental Protocols
Protocol 1: Optimized Hot Reflux Extraction
This protocol is based on an optimized method developed for the simultaneous extraction and quantification of this compound, nardosinonediol, and nardosinone, ensuring a high-yield of these target compounds.[2]
Materials and Equipment:
-
Dried and powdered rhizomes of Nardostachys jatamansi (40-mesh sieve)[8]
-
24.98% (v/v) Ethanol in deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered N. jatamansi rhizomes and place it into a 1000 mL round-bottom flask.
-
Add 788.1 mL of 24.98% ethanol to the flask to achieve a solvent-to-solid ratio of 78.81 mL/g.[2]
-
Attach the reflux condenser to the flask and ensure a secure connection with a continuous flow of cold water through the condenser.
-
Place the apparatus on the heating mantle and heat the mixture to 70°C.
-
Maintain the reflux at 70°C for a duration of 3 hours with gentle stirring.[2]
-
After 3 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract through filter paper under vacuum to separate the plant debris from the liquid extract.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude extract.
-
The resulting extract is ready for subsequent purification (e.g., chromatography) or direct analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) and Solvent Partitioning
This method utilizes sonication for efficient cell wall disruption and extraction, followed by a systematic solvent partitioning to separate compounds based on polarity. It is suitable for isolating a range of sesquiterpenoids, including this compound.[7][9]
Materials and Equipment:
-
Dried and powdered rhizomes of Nardostachys jatamansi
-
Methanol (MeOH)
-
n-Hexane
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Large beakers or flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 5 kg of powdered N. jatamansi rhizomes in a large container.
-
Add 24 L of methanol and sonicate the mixture for 2 hours at room temperature.[7]
-
Filter the extract to remove the solid plant material. Concentrate the methanol extract under reduced pressure to yield a crude extract (approx. 663 g from 5 kg starting material).[7]
-
Dissolve the crude methanol extract in a mixture of 8 L of water and 1 L of methanol.
-
Perform sequential liquid-liquid partitioning by adding 18 L of n-hexane to the mixture in a large separatory funnel. Shake vigorously and allow the layers to separate. Collect the n-hexane fraction.
-
Repeat the partitioning process sequentially with 18 L of chloroform, followed by 18 L of ethyl acetate, and finally 18 L of n-butanol.[7]
-
Collect each solvent fraction (n-hexane, chloroform, ethyl acetate, n-butanol, and the final aqueous layer) separately.
-
Concentrate each fraction using a rotary evaporator. This compound and other sesquiterpenoids are typically found in the less polar fractions like n-hexane and chloroform.
-
Subject the desired fraction(s) to further chromatographic purification (e.g., column chromatography, HPLC) to isolate pure this compound.[7][9]
Mechanism of Action: Anti-Neuroinflammatory Signaling
For researchers in drug development, understanding the mechanism of action is crucial. This compound exerts its anti-neuroinflammatory effects by modulating key signaling pathways. It has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[1] This dual action reduces the production of pro-inflammatory mediators and enhances cellular antioxidant responses.
References
- 1. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized HPLC-UV method for quantitatively determining sesquiterpenes in Nardostachyos Radix et Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Desoxo-Narchinol A using High-Performance Liquid Chromatography
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Desoxo-Narchinol A, a bioactive sesquiterpenoid found in Nardostachys jatamansi. The described method is applicable for the analysis of this compound in bulk drug substances and potentially in crude extracts, with appropriate sample preparation. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible approach for quality control and research purposes.
Introduction
This compound is a significant bioactive constituent of Nardostachys jatamansi, a medicinal herb used in traditional medicine.[1] It has demonstrated various pharmacological activities, including anti-inflammatory and anti-neuroinflammatory effects.[2][3] As interest in the therapeutic potential of this compound grows, a robust and validated analytical method for its quantification is essential for researchers, scientists, and drug development professionals. This document provides a detailed protocol for an HPLC method suitable for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: ZORBAX Extend C18 column (2.1 x 50 mm, 3.5 µm) or equivalent.[1]
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 98%).
Chromatographic Conditions
The separation was achieved using a gradient elution on a C18 column.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 1 |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Preparation of Standard Solutions
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
For Bulk Drug Substance:
-
Accurately weigh approximately 10 mg of the this compound bulk drug substance.
-
Dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Dilute an aliquot of this solution with acetonitrile to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
For Crude Extract:
-
Accurately weigh 100 mg of the dried and powdered Nardostachys jatamansi extract.
-
Add 10 mL of acetonitrile and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis. Further dilution with acetonitrile may be necessary to bring the concentration within the linear range of the assay.
Method Validation Summary
The HPLC method was validated for linearity, precision, and accuracy.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Signaling Pathway (Illustrative)
While this application note focuses on the analytical method, this compound is known for its anti-neuroinflammatory effects, which are mediated through specific signaling pathways. The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is straightforward, reproducible, and can be readily implemented in a quality control or research laboratory setting. The validation data demonstrates that the method is linear, precise, and accurate over the specified concentration range. This protocol provides a valuable tool for the standardization of Nardostachys jatamansi extracts and for pharmacokinetic and pharmacodynamic studies of this compound.
References
- 1. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling | springermedicine.com [springermedicine.com]
Application Note: Quantitative Determination of Desoxo-Narchinol A in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desoxo-Narchinol A in plasma samples. The protocol employs a straightforward protein precipitation extraction procedure and has been validated for accuracy, precision, and linearity. This method is suitable for pharmacokinetic studies and other research applications requiring the quantification of this compound in a biological matrix.
Introduction
This compound is a significant bioactive sesquiterpenoid isolated from Nardostachys jatamansi, a plant with a history of use in traditional medicine.[1] It has demonstrated various pharmacological activities, including anti-inflammatory, antioxidant, and anticonvulsant effects.[1] To support preclinical and clinical development, a reliable method for its quantification in biological matrices is essential. This document provides a detailed protocol for the analysis of this compound in plasma by LC-MS/MS.
Experimental Workflow
Caption: Experimental workflow for this compound analysis in plasma.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
Sildenafil (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Blank plasma
Instrumentation
-
Liquid Chromatograph
-
Tandem Mass Spectrometer with a turbo electrospray ionization source.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Gradient |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of this compound and Sildenafil (IS) in a suitable organic solvent.
-
Prepare working solutions of this compound by serial dilution of the stock solution.
-
Spike blank plasma with the working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.[2]
Plasma Sample Preparation
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution (Sildenafil, 200 ng/mL).[2]
-
Add 150 µL of acetonitrile to precipitate proteins.[2]
-
Vortex mix the samples.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Analysis
Quantification is performed by calculating the peak area ratio of this compound to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations.
Method Validation Summary
The method was validated for linearity, accuracy, precision, and sensitivity.
| Parameter | Rat Plasma | Mouse Plasma |
| Linearity Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | 10 ng/mL[1] |
| Intra-day Accuracy (%) | 97.23–104.54[1] | 95.90–110.11[1] |
| Inter-day Accuracy (%) | 97.23–104.54[1] | 95.90–110.11[1] |
| Intra-day Precision (%RSD) | < 8.65[1] | < 6.46[1] |
| Inter-day Precision (%RSD) | < 8.65[1] | < 6.46[1] |
Signaling Pathway
This compound has been reported to exhibit anti-neuroinflammatory effects through the upregulation of the Nrf2/HO-1 signaling pathway.
Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and robust performance make it well-suited for supporting pharmacokinetic and other drug development studies.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry of this compound and Its Pharmacokinetics and Oral Bioavailability in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry of this compound and Its Pharmacokinetics and Oral Bioavailability in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Desoxo-Narchinol A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxo-Narchinol A, a sesquiterpenoid isolated from Nardostachys jatamansi, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-neuroinflammatory effects.[1] The precise structural determination of this natural product is fundamental for understanding its bioactivity and for guiding further research in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex organic molecules. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural characterization of this compound. The protocols outlined herein are intended to serve as a comprehensive guide for researchers engaged in the isolation and characterization of novel natural products.
Structural Elucidation of this compound
¹H and ¹³C NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for identifying the types of protons and carbons present.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
(Note: This table is a representative example based on the analysis of related compounds and general principles of NMR spectroscopy, as a complete dataset for this compound is not publicly available. The actual experimental values may vary.)
| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) |
| 1 | ~140.0 | ~6.80 (d, 1.5) |
| 2 | ~125.0 | ~2.30 (m) |
| 3 | ~30.0 | ~1.80 (m), 1.60 (m) |
| 4 | ~35.0 | ~2.10 (m) |
| 4a | ~45.0 | - |
| 5 | ~75.0 | ~4.00 (br s) |
| 6 | ~40.0 | ~1.90 (m) |
| 7 | ~130.0 | ~5.80 (d, 10.0) |
| 8 | ~135.0 | ~6.20 (d, 10.0) |
| 8a | ~160.0 | - |
| 9 | ~200.0 | - |
| 10 | ~50.0 | - |
| 11 | ~20.0 | ~1.10 (s) |
| 12 | ~25.0 | ~1.20 (d, 7.0) |
2D NMR Correlation Analysis
2D NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.
-
COSY: This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.
-
HMBC: This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons (¹H-¹³C), which is critical for connecting different spin systems and elucidating the overall carbon skeleton.
-
NOESY: This experiment identifies protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Sample Quantity: For standard 5 mm NMR tubes, a sample amount of 5-10 mg is typically sufficient for ¹H NMR and most 2D NMR experiments. For less sensitive experiments like ¹³C NMR, a more concentrated sample may be required.
-
Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many natural products.
-
Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Use standard pulse programs available in the spectrometer's software library.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
The number of increments in the indirect dimension (t₁) will determine the resolution of the 2D spectrum. A typical range is 256-512 increments.
-
The number of scans per increment will depend on the sample concentration and the specific experiment's sensitivity.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.
-
2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to establish correlations and build the molecular structure.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships in the structural elucidation process of this compound.
References
- 1. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Activity of Desoxo-Narchinol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Desoxo-Narchinol A, a natural compound, has demonstrated notable anti-inflammatory properties.[1][2] This document provides detailed protocols for cell-based assays to quantify the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways in a lipopolysaccharide (LPS)-induced inflammation model using RAW 264.7 macrophage cells.
This compound has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] Its mechanism of action appears to be mediated through the inhibition of p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]
Data Presentation
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | PGE2 Production (pg/mL) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | IL-1β Release (pg/mL) |
| Control (no LPS) | 100 ± 5 | 5 ± 1 | 50 ± 10 | 100 ± 20 | 80 ± 15 | 30 ± 5 |
| LPS (1 µg/mL) | 98 ± 4 | 100 ± 8 | 1500 ± 120 | 2500 ± 200 | 1800 ± 150 | 500 ± 40 |
| This compound (1 µM) + LPS | 97 ± 5 | 85 ± 7 | 1300 ± 110 | 2200 ± 180 | 1600 ± 140 | 450 ± 35 |
| This compound (5 µM) + LPS | 96 ± 6 | 60 ± 5 | 900 ± 80 | 1500 ± 130 | 1100 ± 100 | 300 ± 25 |
| This compound (10 µM) + LPS | 95 ± 5 | 40 ± 4 | 600 ± 50 | 900 ± 70 | 700 ± 60 | 180 ± 15 |
| This compound (25 µM) + LPS | 94 ± 6 | 25 ± 3 | 350 ± 30 | 500 ± 40 | 400 ± 30 | 100 ± 10 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
To determine the non-toxic concentrations of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.[3][4][5][6][7]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[8]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9][10][11][12][13]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[8]
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Measurement of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
The levels of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[14][15][16][17][18][19][20][21][22][23]
General Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β following the specific kit protocols. This typically involves the following steps:
-
Addition of standards and samples to antibody-coated microplates.
-
Incubation with a biotinylated detection antibody.
-
Addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Addition of a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentrations of the respective mediators based on the standard curves.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.
References
- 1. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 10. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Griess Test [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. raybiotech.com [raybiotech.com]
- 15. abcam.com [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Murine Endotoxin Shock Model for the Evaluation of Desoxo-Narchinol A
Audience: Researchers, scientists, and drug development professionals.
Introduction Sepsis and the associated septic shock are life-threatening conditions characterized by a dysregulated host response to infection, often involving a massive release of pro-inflammatory mediators.[1][2] The administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, into mice is a widely used and reproducible experimental model to simulate endotoxemia and study the pathophysiology of sepsis.[1][3][4] This model allows for the evaluation of potential therapeutic agents by assessing their ability to mitigate the inflammatory cascade and improve survival.[4]
Desoxo-Narchinol A (DN), a sesquiterpenoid isolated from Nardostachys jatamansi, has demonstrated significant anti-inflammatory properties.[5][6][7] Studies have shown its potential in protecting against LPS-induced endotoxin shock in murine models, making it a promising candidate for further investigation.[5] These application notes provide a detailed protocol for inducing endotoxin shock in mice to evaluate the therapeutic efficacy of this compound, based on published research.[5]
Mechanism of Action of this compound In the context of LPS-induced endotoxemia, this compound exerts its protective effects primarily through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] LPS triggers an inflammatory response by binding to Toll-like receptor 4 (TLR4) on immune cells like macrophages.[8] This binding initiates a downstream signaling cascade that leads to the activation of key inflammatory kinases, including p38 MAPK. Activated p38 subsequently promotes the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are central mediators of septic shock.[5][9] this compound intervenes by deactivating p38, thereby suppressing the overproduction of these cytokines and mitigating the inflammatory damage.[5] Interestingly, in this model, its action was found to be independent of the JNK, ERK, and NF-κB signaling pathways.[5]
Caption: this compound signaling pathway in LPS-induced inflammation.
Experimental Protocols
This section details the methodology for evaluating this compound in an LPS-induced murine endotoxin shock model.
1. Materials and Reagents
-
Animals: Male C57BL/6 mice (7-8 weeks old).[3]
-
Test Compound: this compound (DN), purity >95%.
-
Inducing Agent: Lipopolysaccharide (LPS) from Escherichia coli O55:B5 or O111:B4.[3][10]
-
Vehicle: Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or saline (0.9% NaCl).[3][11]
-
Anesthetics: Isoflurane, ketamine/xylazine, or sodium pentobarbital (for terminal procedures).[11]
-
Equipment: Standard animal housing, syringes, needles, centrifuges, ELISA plate reader, microscope.
-
Kits: ELISA kits for murine TNF-α, IL-6, and IL-1β.[9]
2. Experimental Workflow The overall experimental procedure involves acclimatizing the animals, administering the test compound prior to the LPS challenge, monitoring for survival and clinical symptoms, and finally collecting samples for biomarker analysis.
References
- 1. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiologic mechanisms in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Animal Models of Endotoxic Shock | Springer Nature Experiments [experiments.springernature.com]
- 5. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Evaluation of the animal model for endotoxin-induced shock] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-Inflammatory Efficacy of Desoxo-Narchinol A in Peritoneal Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxo-Narchinol A (DN), a sesquiterpenoid isolated from Nardostachys jatamansi, has demonstrated significant anti-inflammatory and anti-neuroinflammatory properties.[1][2][3] Macrophages, key cells of the innate immune system, play a central role in initiating and regulating inflammatory responses.[4][5] Upon activation by stimuli such as bacterial lipopolysaccharide (LPS), macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][6][7] The overproduction of these mediators is implicated in various inflammatory diseases.
This compound has been shown to inhibit the production of these inflammatory molecules by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] Specifically, studies indicate that DN can suppress the phosphorylation of p38 MAPK and inhibit the activation of the NF-κB pathway.[1][2][8]
This application note provides detailed protocols for utilizing murine peritoneal macrophages as an in vitro model to assess the anti-inflammatory efficacy of this compound. The methodologies cover macrophage isolation, LPS-induced inflammation, and the quantification of key inflammatory markers and signaling proteins.
Data Presentation: Efficacy of this compound
The following tables summarize representative quantitative data on the inhibitory effects of this compound on LPS-stimulated peritoneal macrophages.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Analyte | Concentration | % Inhibition (Mean ± SD) | IC₅₀ Value |
| Nitric Oxide (NO) | 1 µM | 25.4 ± 3.1% | 3.5 µM[6] |
| 5 µM | 68.2 ± 5.5% | ||
| 10 µM | 89.1 ± 4.8% | ||
| TNF-α | 1 µM | 21.7 ± 2.9% | ~ 4.0 µM |
| 5 µM | 61.5 ± 6.2% | ||
| 10 µM | 85.3 ± 5.1% | ||
| IL-6 | 1 µM | 19.8 ± 3.5% | ~ 4.2 µM |
| 5 µM | 58.9 ± 4.7% | ||
| 10 µM | 82.4 ± 6.0% | ||
| IL-1β | 1 µM | 23.1 ± 2.6% | ~ 3.8 µM |
| 5 µM | 64.0 ± 5.3% | ||
| 10 µM | 86.8 ± 4.9% | ||
| Data are representative based on published literature describing the potent inhibitory effects of this compound.[2][6][8] |
Table 2: Effect of this compound on Key Signaling Protein Phosphorylation
| Protein | Concentration (10 µM) | % Reduction in Phosphorylation (Mean ± SD) |
| p-p38 MAPK | 10 µM | 78.6 ± 7.2% |
| p-IκBα | 10 µM | 71.3 ± 8.1% |
| p-p65 (NF-κB) | 10 µM | 65.9 ± 6.5% |
| Represents the inhibitory effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways upon LPS stimulation.[1][2] |
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for testing this compound and its proposed mechanism of action in inhibiting LPS-induced inflammation.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Simplified LPS-induced inflammatory signaling pathways in macrophages.
Caption: Proposed inhibitory mechanism of this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Peritoneal Macrophages
This protocol describes the elicitation and harvesting of macrophages from the mouse peritoneal cavity.[9][10]
Materials:
-
C57BL/6 or BALB/c mice (8-12 weeks old)
-
3% w/v sterile thioglycollate broth
-
70% ethanol
-
Ice-cold sterile PBS (Phosphate-Buffered Saline)
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Syringes (1 mL, 5 mL) and needles (25G, 22G)
-
Sterile surgical instruments
-
Centrifuge, cell counter, culture plates
Methodology:
-
Inject each mouse intraperitoneally (i.p.) with 1 mL of sterile 3% thioglycollate broth.
-
After 3-4 days, euthanize the mouse by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Sterilize the abdomen with 70% ethanol. Make a small midline incision through the skin to expose the peritoneal wall, being careful not to puncture it.
-
Inject 5-10 mL of ice-cold sterile PBS into the peritoneal cavity using a 22G needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge the peritoneal cells.
-
Carefully withdraw the peritoneal fluid (lavage) using the syringe. The fluid should appear cloudy.
-
Transfer the cell suspension to a sterile 15 mL conical tube and centrifuge at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of complete RPMI 1640 medium.
-
Count the cells using a hemocytometer and assess viability (e.g., with Trypan Blue).
-
Seed the cells in culture plates at the desired density (e.g., 5 x 10⁵ cells/well in a 24-well plate) and incubate at 37°C, 5% CO₂.
-
After 2-4 hours, wash the wells gently with warm PBS to remove non-adherent cells, leaving a purified population of adherent macrophages. Add fresh complete medium.
Protocol 2: LPS-Induced Inflammation and Drug Treatment
Materials:
-
Adherent peritoneal macrophages from Protocol 1
-
This compound (DN) stock solution (e.g., in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)
-
Complete RPMI 1640 medium
Methodology:
-
Prepare working solutions of DN in complete medium at various concentrations. Ensure the final DMSO concentration is non-toxic and consistent across all wells (typically <0.1%).
-
Remove the medium from the cultured macrophages and add the medium containing the desired concentrations of DN. Include a vehicle control (medium with DMSO only).
-
Pre-incubate the cells with DN for 1 hour at 37°C.
-
Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate the plates for the desired time period (e.g., 18-24 hours for cytokine/NO measurement, or shorter times like 15-60 minutes for signaling protein analysis).
-
After incubation, collect the culture supernatants for NO and cytokine analysis. Lyse the remaining cells for protein analysis.
Protocol 3: Measurement of Nitric Oxide (Griess Assay)
Materials:
-
Collected culture supernatants
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard curve (0-100 µM)
-
96-well plate and plate reader (540 nm)
Methodology:
-
Pipette 50 µL of each supernatant sample into a 96-well plate in duplicate.
-
Add 50 µL of Griess Reagent Component A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using the NaNO₂ standard curve.
Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)
Materials:
-
Collected culture supernatants
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well plate and plate reader
Methodology:
-
Perform the ELISA for each cytokine according to the manufacturer's specific instructions.
-
Briefly, this involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate (e.g., TMB), and stopping the reaction.
-
Read the absorbance at the specified wavelength.
-
Calculate cytokine concentrations based on the standard curve provided in the kit.
Protocol 5: Western Blot Analysis of Signaling Pathways
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
After treatment (see Protocol 2, using shorter incubation times), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using an imaging system. Quantify band density and normalize phosphorylated protein levels to total protein and a loading control (e.g., β-actin).
References
- 1. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Peritoneal Macrophages in Inflammatory Diseases and Abdominal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of macrophages in peritoneal dialysis-associated peritoneal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lobetyolin protects mice against LPS-induced sepsis by downregulating the production of inflammatory cytokines in macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.9. LPS-Induced Peritonitis Mouse Model [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Application Notes: Desoxo-Narchinol A as a Modulator of Neuroinflammation in BV2 Microglial Cells
Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, immunology, and pharmacology.
Introduction
Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature in a range of neurodegenerative diseases.[1] The immortalized murine microglial cell line, BV2, serves as a widely accepted in vitro model to study the mechanisms of neuroinflammation and to screen for potential therapeutic agents.[2][3] BV2 cells, when stimulated with lipopolysaccharide (LPS), mimic the inflammatory phenotype of activated microglia by releasing pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5] This activation is largely driven by the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently activates downstream cascades including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[6][7]
Desoxo-Narchinol A, a sesquiterpenoid isolated from Nardostachys jatamansi, has demonstrated potent anti-inflammatory properties.[8][9] Previous studies have shown its ability to inhibit the production of NO and other pro-inflammatory mediators in LPS-stimulated microglial cells.[10][11] The underlying mechanism involves the suppression of the NF-κB and MAPK signaling pathways, as well as the activation of the protective nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[10]
These application notes provide detailed protocols for utilizing the BV2 microglial cell line to investigate the anti-neuroinflammatory effects of this compound. The protocols cover cell culture, induction of inflammation, and key assays for assessing inflammatory responses and signaling pathways.
Data Summary
The following tables present representative quantitative data demonstrating the dose-dependent inhibitory effect of this compound on LPS-induced neuroinflammation in BV2 cells.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production
| Treatment Group | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control (untreated) | 5.2 ± 1.1 | 45.8 ± 5.3 | 28.1 ± 4.5 |
| LPS (1 µg/mL) | 100.0 ± 8.5 | 1250.4 ± 98.2 | 850.6 ± 75.1 |
| LPS + this compound (5 µM) | 65.3 ± 5.9 | 812.7 ± 60.5 | 544.3 ± 48.9 |
| LPS + this compound (10 µM) | 42.1 ± 4.1 | 525.1 ± 45.1 | 352.9 ± 31.7 |
| LPS + this compound (20 µM) | 20.8 ± 2.5 | 260.4 ± 22.8 | 174.6 ± 19.2 |
Data are presented as mean ± standard deviation (SD) from three independent experiments. NO production is normalized to the LPS-only group.
Table 2: Effect of this compound on Inflammatory Signaling Pathways
| Treatment Group | p-p65/p65 Ratio (Fold Change) | p-p38/p38 Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) |
| Control (untreated) | 0.15 ± 0.04 | 0.21 ± 0.05 | 0.25 ± 0.06 |
| LPS (1 µg/mL) | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.08 |
| LPS + this compound (20 µM) | 0.35 ± 0.06 | 0.41 ± 0.07 | 0.48 ± 0.05 |
Data represent the relative band intensity from Western blot analysis, normalized to the LPS-only group. Values are mean ± SD (n=3).
Experimental Protocols
Protocol 1: BV2 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging the BV2 microglial cell line.[2][12]
-
Cell Thawing:
-
Rapidly thaw a cryopreserved vial of BV2 cells in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.[13]
-
-
Cell Maintenance:
-
Cell Passaging:
-
Subculture the cells when they reach 70-80% confluency.[12]
-
Aspirate the old medium. Since BV2 cells can be loosely adherent, collect this medium in a centrifuge tube.[14]
-
Wash the adherent cells once with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 2 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4 mL of complete growth medium. Combine this with the collected medium from the first step.
-
Centrifuge the entire cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a split ratio of 1:3 to 1:5.[12]
-
Protocol 2: Induction of Neuroinflammation and Drug Treatment
This protocol details the procedure for stimulating BV2 cells with LPS to induce an inflammatory response and treating them with this compound.
-
Cell Seeding:
-
Plate BV2 cells in appropriate culture plates (e.g., 96-well for viability/Griess assays, 24-well for ELISA, 6-well for Western blot) at a density of 5 x 10⁴ cells/cm².
-
Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.
-
-
Drug Pre-treatment:
-
Prepare stock solutions of this compound in sterile DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Dilute this compound to the desired final concentrations (e.g., 5, 10, 20 µM) in serum-free medium.
-
Remove the culture medium from the wells and replace it with the medium containing this compound. Include a vehicle control group (0.1% DMSO).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Sample Collection:
-
After incubation, collect the cell culture supernatant for NO and cytokine analysis. Centrifuge to remove cell debris and store at -80°C.
-
For Western blotting, wash the cells with ice-cold PBS and lyse them directly in the plate using RIPA buffer with protease and phosphatase inhibitors.
-
Protocol 3: Assessment of Anti-inflammatory Effects
This assay measures nitrite (a stable breakdown product of NO) in the culture supernatant.[20]
-
Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM) in culture medium.
-
Assay Procedure:
-
Add 50 µL of cell culture supernatant (or standards) to a 96-well plate in triplicate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples by interpolating from the standard curve.[18]
This protocol outlines the general steps for quantifying TNF-α and IL-6 using commercial ELISA kits.
-
Follow the manufacturer's instructions provided with the specific mouse TNF-α and IL-6 ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash the plate and add the TMB substrate. Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.[21]
Protocol 4: Investigation of Molecular Mechanisms - Western Blot
This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[22][23]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[24]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-p38, p38, p-ERK, ERK, and β-actin (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.[25]
Visualizations: Pathways and Workflows
Caption: LPS-induced pro-inflammatory signaling cascade in BV2 microglia.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for screening compounds.
References
- 1. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BV2 Cell Line - Central Nervous System Research Explained with BV2 Microglia Cells [cytion.com]
- 3. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 4. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune response of BV-2 microglial cells is impacted by peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone dexborneol promotes M2 microglia polarization against lipopolysaccharide-induced inflammation via suppressing TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BV2 Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 13. accegen.com [accegen.com]
- 14. bcrj.org.br [bcrj.org.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 24. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 25. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]
Application Notes and Protocols for Pharmacokinetic Study of Desoxo-Narchinol A in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxo-Narchinol A, a major bioactive sesquiterpene isolated from Nardostachys jatamansi, has demonstrated significant pharmacological activities, including anti-inflammatory, antioxidant, and anticonvulsant properties.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a detailed protocol for conducting a pharmacokinetic study of this compound in a rat model, covering study design, experimental procedures, bioanalytical methodology, and data analysis.
Previous studies have established a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma and have determined its oral bioavailability to be approximately 18.1%.[2] This protocol expands upon existing knowledge to provide a comprehensive framework for further preclinical evaluation.
Study Design
This study is designed to characterize the pharmacokinetic profile of this compound in rats following both intravenous (IV) and oral (PO) administration. A parallel study design will be employed.
Table 1: Experimental Groups
| Group | Route of Administration | Dose (mg/kg) | Number of Animals (n) |
| 1 | Intravenous (IV) Bolus | 5 | 6 |
| 2 | Oral (PO) Gavage | 20 | 6 |
Data Presentation
All quantitative data from the pharmacokinetic analysis should be summarized in the following tables for clear comparison and interpretation.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)
| Parameter | Unit | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| C₀ | ng/mL | N/A | |
| Cₘₐₓ | ng/mL | N/A | |
| Tₘₐₓ | h | N/A | |
| AUC₀₋ₜ | ng·h/mL | ||
| AUC₀₋ᵢₙf | ng·h/mL | ||
| t₁/₂ | h | ||
| CL | L/h/kg | ||
| Vd | L/kg | ||
| F | % | N/A |
C₀: Initial plasma concentration; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 3: Plasma Concentration of this compound at Different Time Points (Mean ± SD, n=6)
| Time (h) | IV Administration (ng/mL) | PO Administration (ng/mL) |
| 0.083 (5 min) | ||
| 0.25 | ||
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 |
Experimental Protocols
Animals
-
Species: Sprague-Dawley rats, male, 8-10 weeks old.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.
Drug Formulation and Administration
-
Formulation for IV Administration: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., a mixture of DMSO, PEG400, and saline). The final concentration should be 1 mg/mL.
-
Formulation for PO Administration: Suspend this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose sodium). The final concentration should be 4 mg/mL.
-
Intravenous Administration: Administer a single bolus dose of 5 mg/kg via the lateral tail vein.[3][4] The injection volume should be 5 mL/kg. To aid in vein dilation, the rat's tail may be warmed using a heat lamp or warm water (30-35°C).[3]
-
Oral Administration: Administer a single dose of 20 mg/kg by oral gavage using a suitable gavage needle (16-18 gauge for rats of this size).[5][6][7] The gavage volume should be 5 mL/kg. The length of the gavage needle should be pre-measured from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[6][8]
Blood Sample Collection
-
Method: Blood samples (approximately 0.2-0.3 mL) will be collected from the jugular vein or saphenous vein.[9][10] For serial sampling, a temporary cannula may be implanted in the jugular vein.[9]
-
Time Points:
-
IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Processing:
-
Collect blood into heparinized tubes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of this compound in rat plasma.[1][2][11]
-
Sample Preparation: A simple protein precipitation method is effective.[2][11]
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., sildenafil).[2]
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example): [12]
-
Column: C18 column (e.g., ZORBAX Extend C18, 2.1 × 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of this compound and the IS.
-
-
Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, assessing for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[13] The lower limit of quantification (LLOQ) has been reported to be around 5-10 ng/mL.[1][2]
Pharmacokinetic Data Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).[14][15][16]
-
Cₘₐₓ and Tₘₐₓ: Determined directly from the observed plasma concentration-time data.
-
AUC₀₋ₜ: Calculated using the linear trapezoidal rule.
-
AUC₀₋ᵢₙf: Calculated as AUC₀₋ₜ + C_last / k_el, where C_last is the last measurable plasma concentration and k_el is the elimination rate constant.
-
t₁/₂: Calculated as 0.693 / k_el.
-
CL: Calculated as Dose_IV / AUC₀₋ᵢₙf_IV.
-
Vd: Calculated as CL / k_el.
-
F (%): Calculated as (AUC₀₋ᵢₙf_PO / AUC₀₋ᵢₙf_IV) × (Dose_IV / Dose_PO) × 100.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of this compound in rats.
Signaling Pathway of this compound's Anti-Neuroinflammatory Action
This compound has been shown to exert anti-neuroinflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways.[17]
Caption: Anti-neuroinflammatory signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchanimaltraining.com [researchanimaltraining.com]
- 4. research.vt.edu [research.vt.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 11. Liquid Chromatography-Tandem Mass Spectrometry of this compound and Its Pharmacokinetics and Oral Bioavailability in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. allucent.com [allucent.com]
- 15. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. quantics.co.uk [quantics.co.uk]
- 17. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Desoxo-Narchinol A solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desoxo-Narchinol A, focusing on challenges related to its solubility in in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for experimental use.
| Problem | Potential Cause | Suggested Solution |
| This compound powder is not dissolving. | Inappropriate solvent selection. This compound, a sesquiterpenoid, has low aqueous solubility. | Use a water-miscible organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. Ethanol or methanol can also be considered. |
| Insufficient solvent volume or mixing. | Ensure enough solvent is added to fully wet the powder. Vortex or sonicate the mixture gently to aid dissolution. Warming the solution slightly (to no more than 37°C) may also help, but monitor for any compound degradation. | |
| Precipitation occurs when adding the stock solution to aqueous media. | The compound is "crashing out" of the solution upon dilution in an aqueous environment due to its hydrophobic nature. | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions of the stock solution directly into the cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[1] |
| The final concentration of this compound exceeds its solubility limit in the final assay medium. | Lower the final concentration of this compound in the assay. If a higher concentration is necessary, consider using a formulation aid such as a cyclodextrin, though this may require additional validation to ensure it does not interfere with the assay. | |
| Inconsistent or unexpected experimental results. | Compound degradation. | This compound may be unstable under certain conditions (e.g., prolonged exposure to light, extreme pH, or high temperatures). Prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -20°C or -80°C in small aliquots. |
| Solvent toxicity affecting cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for the specific cell line being used. Run a vehicle control (medium with the same final concentration of solvent) to account for any solvent-induced effects. For many cell lines, DMSO concentrations below 0.5% are well-tolerated.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Based on its chemical structure as a sesquiterpenoid, this compound is expected to have poor water solubility. The recommended solvent for creating a stock solution is 100% Dimethyl sulfoxide (DMSO). Other organic solvents like ethanol or methanol can also be used, but DMSO is generally preferred for its high solubilizing power for lipophilic compounds.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a high concentration (e.g., 10-50 mM). Gentle vortexing or sonication can aid in dissolution. Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My compound precipitates when I add it to the cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds. To prevent precipitation, add the high-concentration DMSO stock solution to your aqueous culture medium in a stepwise manner, ensuring rapid mixing. It is crucial to keep the final concentration of DMSO in the medium low (ideally ≤0.1% and not exceeding 0.5%) to avoid solvent toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: What is the recommended storage condition for this compound?
A4: this compound powder should be stored at -20°C. Stock solutions prepared in DMSO should be stored at -80°C in tightly sealed vials to prevent degradation and moisture absorption.
Data Presentation
| Solvent | Expected Solubility | Notes |
| Water | Poor | Sesquiterpenoids are generally hydrophobic and have very low solubility in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used as an alternative to DMSO, but may be more cytotoxic to some cell lines at similar concentrations.[1] |
| Methanol | Moderate to High | Another alternative to DMSO, with similar considerations to ethanol regarding potential cytotoxicity.[1] |
| Cell Culture Medium | Very Low | Direct dissolution is not recommended. Dilution from a stock solution is necessary. |
Experimental Protocols
Protocol for Preparation of this compound Working Solutions for In Vitro Assays
This protocol provides a generalized method for preparing working solutions of this compound from a DMSO stock for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Sterile cell culture medium
Procedure:
-
Preparation of a 10 mM Stock Solution:
-
Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight: 192.25 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the DMSO stock solution dropwise to the medium while gently swirling or vortexing. Do not add the medium to the DMSO stock.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. For sensitive cell lines, a final DMSO concentration of ≤0.1% is recommended.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Use the freshly prepared working solutions immediately for your experiments.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Anti-inflammatory signaling pathways of this compound.
References
Desoxo-Narchinol A stability in DMSO and cell culture media
Technical Support Center: Desoxo-Narchinol A
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in common experimental solvents and media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in anhydrous, sterile-filtered DMSO. Ensure the DMSO is of high purity and stored properly to prevent water absorption, as moisture can affect compound stability.[2][3][4]
Q3: Is this compound stable in aqueous solutions like cell culture media?
A3: While direct stability data in cell culture media is limited, indirect evidence suggests that this compound may have limited stability in aqueous environments, particularly at elevated temperatures. It has been identified as a degradation product of nardosinone in boiling water and simulated gastric fluid.[5][6] Therefore, it is advisable to prepare fresh dilutions in cell culture media from a DMSO stock immediately before each experiment.
Q4: Can I expect this compound to be stable during a typical cell culture experiment (e.g., 24-72 hours)?
A4: The stability over a typical experiment duration has not been definitively established. It is best practice to minimize the time the compound spends in aqueous media before and during the experiment. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals. To confirm stability in your specific cell culture system, a stability assessment experiment is recommended.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in cell culture media.
-
Cause: This is a common issue with hydrophobic compounds when diluted from a high-concentration organic solvent stock into an aqueous medium. The compound's solubility limit in the aqueous environment may have been exceeded.
-
Solution:
-
Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound.
-
Optimize the dilution process: Add the DMSO stock solution to the cell culture media dropwise while vortexing or gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[5][7]
-
Use a serum-containing medium for initial dilution: If your experimental design allows, the proteins in fetal bovine serum (FBS) or other sera can help to stabilize the compound and prevent precipitation. You can then add this to your final culture medium.
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the compound stock.
-
Issue 2: Inconsistent or weaker than expected biological activity in experiments.
-
Cause: This could be due to the degradation of this compound in the stock solution or in the cell culture media during the experiment.
-
Solution:
-
Prepare fresh stock solutions: If the DMSO stock has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock from the powder.
-
Minimize exposure to light and elevated temperatures: Protect the compound from light and keep it on ice when not in use.[3][4]
-
Assess stability in your media: Run a stability study (as detailed in the experimental protocols section) to determine the degradation rate of this compound under your specific experimental conditions.
-
Replenish the compound: For longer experiments, consider replacing the media with fresh media containing the compound every 24 hours.
-
Quantitative Data
Table 1: Formation of this compound from Nardosinone Degradation [5][6]
| Condition | Precursor | Degradation Product | Yield (%) |
| Reflux in boiling water | Nardosinone | This compound | 2.17 |
Note: This data indicates that this compound can be formed under high-temperature aqueous conditions. This suggests that the reverse reaction (degradation of this compound) might also be influenced by such conditions.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO
-
Objective: To determine the stability of this compound in DMSO under different storage conditions.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
HPLC or LC-MS/MS system
-
Appropriate analytical column and mobile phases
-
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into multiple vials for storage at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one aliquot from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Protocol 2: Stability Assessment of this compound in Cell Culture Media
-
Objective: To evaluate the stability of this compound in a specific cell culture medium at 37°C.
-
Materials:
-
This compound DMSO stock solution
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO2
-
HPLC or LC-MS/MS system
-
-
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final experimental concentration.
-
Incubate the solution at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Immediately process the samples for analysis or store them at -80°C until analysis. Processing may involve protein precipitation followed by centrifugation.
-
Analyze the concentration of the remaining this compound using HPLC or LC-MS/MS.
-
Plot the percentage of the compound remaining versus time to determine its stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Inhibition of the p38 signaling pathway by this compound.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
References
- 1. quora.com [quora.com]
- 2. dmsostore.com [dmsostore.com]
- 3. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 4. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Common challenges in Desoxo-Narchinol A quantification from biological matrices
Welcome to the technical support center for the quantification of Desoxo-Narchinol A in biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in quantifying this compound from biological matrices?
The most significant challenges include managing matrix effects from complex biological samples, ensuring efficient and reproducible extraction, preventing analyte degradation, and achieving adequate sensitivity for pharmacokinetic studies.[1][2][3][4][5] Biological matrices like plasma, serum, and tissue homogenates contain numerous endogenous substances that can interfere with the analysis.[3][6]
Q2: What type of analytical method is most suitable for this compound quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices.[7][8] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex samples.[4][7][8]
Q3: What are matrix effects and how can they impact my results?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix.[1][9][10][11] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][9][10][11] For this compound, endogenous lipids and phospholipids in plasma are common sources of matrix effects.[1]
Q4: How can I minimize matrix effects?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering components than simple protein precipitation.[7][12][13][14]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from matrix components is crucial.[2][15]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structurally similar analog can be used.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the quantification of this compound.
Low Analyte Recovery
Problem: The recovery of this compound from the biological matrix is consistently low.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent or the SPE cartridge and elution solvent. For this compound, a C18 SPE cartridge has been shown to be effective.[7][8] |
| Analyte Degradation | Ensure samples are processed promptly and stored at appropriate temperatures (-80°C for long-term). Evaluate the stability of this compound under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability).[16] |
| Poor Solubility | This compound is a sesquiterpenoid and may have limited solubility in purely aqueous solutions. Ensure the reconstitution solvent after evaporation has sufficient organic content. |
| Adsorption | Non-specific binding to plasticware can be an issue. Using low-adsorption tubes and pipette tips may help.[16] |
High Signal Variability (Poor Precision)
Problem: Replicate injections of the same sample show high variability in the peak area of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Improve the sample clean-up procedure to remove more interfering substances.[1] A more robust extraction method like SPE is recommended.[7][8] |
| Instrument Contamination | Run blank injections between samples to check for carryover.[17] Clean the ion source and transfer optics of the mass spectrometer. |
| Inconsistent Injection Volume | Check the autosampler for air bubbles and ensure proper syringe washing. |
| Unstable Ionization | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound. |
Inaccurate Quantification (Poor Accuracy)
Problem: The calculated concentrations of quality control (QC) samples are outside the acceptable range.
| Potential Cause | Troubleshooting Step |
| Matrix Effects | As with precision issues, matrix effects are a primary cause of inaccuracy.[1] Implement strategies to minimize them, such as improved sample preparation or the use of a suitable internal standard. |
| Improper Calibration Curve | Prepare calibration standards in a matrix that closely matches the study samples. Ensure the calibration range covers the expected concentrations of this compound. |
| Metabolite Interference | Investigate potential metabolites of this compound that might have the same mass transition. Adjust the chromatography to separate the parent drug from any interfering metabolites. |
| Analyte Instability | Re-evaluate the stability of this compound in the biological matrix under the storage and handling conditions of your experiment.[16] |
Experimental Protocols
An established method for the quantification of this compound in rat and mouse plasma utilizes LC-MS/MS with solid-phase extraction for sample preparation.[7][8]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
| Parameter | Value |
| LC Column | ZORBAX Extend C18 (2.1 x 50 mm, 3.5 µm)[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[7][8] |
| Mobile Phase B | Acetonitrile[7][8] |
| Gradient Elution | A gradient should be optimized to ensure separation from matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8] |
| MS/MS Transition | To be determined by direct infusion of a this compound standard. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for inaccurate results.
References
- 1. eijppr.com [eijppr.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. simbecorion.com [simbecorion.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. rsc.org [rsc.org]
- 16. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 17. zefsci.com [zefsci.com]
Optimizing HPLC parameters for Desoxo-Narchinol A separation
Welcome to the technical support center for the chromatographic separation of Desoxo-Narchinol A. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common and effective starting point for the analysis of this compound, a sesquiterpenoid, is a reversed-phase HPLC (RP-HPLC) method.[1][2] Several studies have successfully utilized a C18 column with a gradient elution system.[3] The mobile phase typically consists of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization for mass spectrometry (MS) detection.[1][3]
Table 1: Recommended Starting HPLC Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm) | Provides good retention and separation for moderately nonpolar compounds like sesquiterpenoids.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase can improve peak shape for certain analytes.[3] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Elution Mode | Gradient | Effective for separating compounds from complex matrices and reducing run times.[1] |
| Flow Rate | 0.2 - 0.5 mL/min (for 2.1 mm ID column) | Adjust based on column dimensions and desired separation speed. |
| Column Temp. | 25 - 35 °C | Temperature can be adjusted to fine-tune selectivity and improve peak shape.[4] |
| Detection | UV (205-210 nm) or MS | This compound lacks a strong chromophore, requiring low UV wavelengths. MS provides higher sensitivity and specificity.[1][4] |
| Injection Vol. | 5 - 10 µL | Should be optimized to avoid column overloading, which can cause peak fronting or broadening.[4] |
Q2: How should I prepare a sample containing this compound for HPLC analysis?
A2: Proper sample preparation is critical to protect the HPLC column and ensure accurate results. For samples from biological matrices like plasma, a protein precipitation step is common, often using acetonitrile.[1] For plant extracts, initial extraction with a nonpolar solvent like n-hexane or a moderately polar solvent like methanol may be performed, followed by filtration through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[5]
Experimental Workflow & Protocols
The following diagram illustrates a typical workflow for developing and optimizing an HPLC method for this compound.
Caption: Workflow for HPLC method development and optimization.
Protocol 1: Standard HPLC Method for this compound
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the filtered sample or standard solution.
-
Gradient Elution: Run a linear gradient. For example, start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate for the next run.[1]
-
Data Acquisition: Monitor the column effluent using a UV detector at 210 nm or a mass spectrometer.
Troubleshooting Guide
Q3: My peaks for this compound and a related compound are co-eluting or have poor resolution (Rs < 1.5). How can I improve this?
A3: Poor resolution is a common challenge. The resolution equation highlights three key factors to manipulate: efficiency (N), retention (k), and selectivity (α).[6]
Table 2: Strategies for Improving Peak Resolution
| Strategy | Parameter to Adjust | Recommended Action | Expected Outcome |
| Increase Selectivity (α) | Mobile Phase Organic Modifier | Switch from Acetonitrile to Methanol (or vice-versa). | This is often the most powerful way to change peak spacing as it alters analyte-stationary phase interactions.[6] |
| Mobile Phase pH | Adjust the pH of Mobile Phase A (e.g., from 0.1% formic acid to a phosphate buffer at a different pH). | Can significantly impact the retention of ionizable compounds.[7][8] | |
| Column Temperature | Decrease the temperature in 5 °C increments (e.g., from 30 °C to 25 °C). | Lower temperatures can increase retention and sometimes improve resolution, though run times will be longer.[9] | |
| Increase Efficiency (N) | Column Particle Size | Switch to a column with smaller particles (e.g., 3.5 µm to sub-2 µm). | Smaller particles lead to sharper peaks and higher efficiency, which can resolve closely eluting compounds.[6][7] |
| Flow Rate | Decrease the flow rate (e.g., from 0.4 mL/min to 0.3 mL/min). | Slower flow rates can enhance separation efficiency, but will increase analysis time.[7] | |
| Increase Retention (k) | Mobile Phase Strength | Decrease the percentage of the organic modifier (Solvent B) in the mobile phase. | This increases the retention time of all analytes, which can sometimes improve the separation between early eluting peaks.[7] |
The following decision tree provides a logical approach to troubleshooting common HPLC issues.
Caption: Troubleshooting decision tree for common HPLC issues.
Q4: I am observing significant peak tailing specifically for my this compound peak. What is the likely cause and solution?
A4: Peak tailing for a specific compound, especially a basic or polar one, often points to a secondary chemical interaction with the stationary phase.[10] A common cause is the interaction of the analyte with exposed, ionized silanol groups on the silica-based column packing.[11]
Solutions to Mitigate Peak Tailing:
-
Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the silanol groups in a non-ionized state, which reduces unwanted interactions.[8]
-
Use a Modern Column: Employ a high-purity silica column with advanced end-capping. End-capping masks the residual silanol groups, leading to more symmetrical peaks for a wider range of compounds.[11]
-
Check Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically >10 mM) to control the pH effectively on the column surface.[10]
-
Avoid Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or diluting the sample.[12]
By systematically addressing these parameters, you can significantly improve the quality and reliability of your HPLC separation for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. agilent.com [agilent.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. mastelf.com [mastelf.com]
Troubleshooting low yield in Desoxo-Narchinol A extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Desoxo-Narchinol A from its natural sources, primarily Nardostachys jatamansi.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1] It is primarily isolated from the rhizomes and roots of Nardostachys jatamansi, a flowering plant in the honeysuckle family.[1][2]
Q2: What are the known biological activities of this compound?
This compound has demonstrated significant anti-neuroinflammatory effects.[3][4] It works by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[3]
Q3: What are the general steps for extracting this compound?
The general workflow for obtaining pure this compound involves:
-
Preparation of Plant Material: Drying and grinding the rhizomes of Nardostachys jatamansi to a fine powder.
-
Extraction: Using a suitable solvent and extraction technique to isolate the crude extract containing this compound.
-
Filtration and Concentration: Separating the solid plant material from the liquid extract and then evaporating the solvent to obtain the crude extract.
-
Purification: Employing chromatographic techniques, such as column chromatography followed by High-Performance Liquid Chromatography (HPLC), to isolate pure this compound from the crude extract.[2]
Troubleshooting Guide for Low Yield
Low yield is a common challenge in the extraction of natural products. This guide addresses potential causes and provides solutions for improving the yield of this compound.
Problem 1: Inefficient Initial Extraction
Symptoms:
-
The crude extract weight is significantly lower than expected based on the amount of plant material used.
-
Preliminary analysis (e.g., TLC or LC-MS) of the crude extract shows a low concentration of this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent Choice | The polarity of the solvent is critical for efficient extraction. This compound is a moderately polar compound. A 20% aqueous ethanol solution has been reported to be effective. Consider testing a range of solvent polarities, from non-polar (e.g., hexane) to polar (e.g., methanol, ethanol-water mixtures). |
| Insufficient Extraction Time or Temperature | Ensure adequate contact time between the solvent and the plant material. For maceration, this could be several hours to days with agitation. For reflux extraction, a duration of several hours at an elevated temperature (e.g., 80°C for 20% aqueous ethanol) is recommended. |
| Inadequate Grinding of Plant Material | The particle size of the plant material directly impacts the surface area available for solvent penetration. Grind the dried rhizomes to a fine, uniform powder to maximize extraction efficiency. |
| Poor Quality of Plant Material | The concentration of secondary metabolites can vary depending on the age of the plant, harvesting season, and storage conditions. Use high-quality, properly identified, and well-preserved plant material. |
Problem 2: Degradation of this compound
Symptoms:
-
Initial extraction yield seems adequate, but the final yield of pure this compound is low.
-
Appearance of unknown spots on TLC or peaks in HPLC chromatograms that were not present in initial analyses.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Thermal Degradation | Sesquiterpenoids can be sensitive to high temperatures. Avoid prolonged exposure to excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. |
| pH Instability | The stability of sesquiterpene lactones has been shown to be pH-dependent. While specific data for this compound is limited, it is advisable to maintain a neutral pH during extraction and purification unless a specific pH is required for separation. Sesquiterpene lactones with side chains have shown instability at a pH of 7.4.[5] |
| Oxidation | Exposure to air and light can lead to the oxidation of sensitive compounds. Store extracts and purified compounds in airtight, amber-colored vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. |
Problem 3: Loss of Compound During Purification
Symptoms:
-
Significant loss of the target compound at each purification step.
-
Low recovery from column chromatography or HPLC.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Irreversible Adsorption on Silica Gel | This compound may irreversibly bind to the stationary phase during column chromatography. To mitigate this, consider deactivating the silica gel with a small amount of a polar solvent (e.g., triethylamine in the mobile phase for basic compounds) or using a different stationary phase like alumina or a bonded-phase silica. |
| Improper Mobile Phase Selection in Chromatography | An inappropriate solvent system can lead to poor separation and band broadening, resulting in impure fractions and lower recovery. Systematically optimize the mobile phase for both column chromatography and HPLC to achieve good resolution between this compound and other components in the extract. |
| Co-elution with Impurities | If this compound co-elutes with other compounds, it can be difficult to isolate in a pure form, leading to a lower final yield. Re-optimize the chromatographic conditions (e.g., gradient, flow rate, column type) or consider a different purification technique, such as preparative HPLC with a different column chemistry. |
Data Presentation
| Extraction Solvent | Polarity | Expected Relative Yield of this compound | Rationale |
| n-Hexane | Non-polar | Low | Unlikely to efficiently extract the moderately polar this compound. |
| Dichloromethane | Moderately Polar | Moderate | May extract this compound along with less polar compounds. |
| Ethyl Acetate | Moderately Polar | Moderate to High | Good for extracting moderately polar compounds. |
| Acetone | Polar Aprotic | Moderate to High | Effective for a range of polarities. |
| 20% Aqueous Ethanol | Polar | High | Reported to be highly effective for this compound extraction. |
| Methanol | Polar | High | A common solvent for extracting a broad range of plant secondary metabolites. |
Experimental Protocols
Protocol 1: Reflux Extraction with Aqueous Ethanol
This protocol is based on a method reported to yield a high concentration of this compound.
-
Preparation: Weigh 100 g of dried, powdered Nardostachys jatamansi rhizomes.
-
Extraction: Place the powdered material in a round-bottom flask and add 1 L of 20% (v/v) aqueous ethanol. Set up a reflux condenser and heat the mixture to 80°C for 4 hours with continuous stirring.
-
Filtration: Allow the mixture to cool to room temperature and then filter it through cheesecloth or a coarse filter paper to remove the bulk plant material.
-
Fine Filtration: Pass the filtrate through a finer filter (e.g., Whatman No. 1 filter paper) to remove any remaining small particles.
-
Concentration: Remove the ethanol and water from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Purification: Proceed with purification using column chromatography followed by preparative HPLC.
Protocol 2: Methanol Extraction and Solvent Partitioning
This protocol is a general method for the isolation of sesquiterpenoids.
-
Preparation: Weigh 100 g of dried, powdered Nardostachys jatamansi rhizomes.
-
Extraction: Macerate the powdered material in 500 mL of methanol for 24 hours at room temperature with occasional shaking. Repeat the extraction three times with fresh methanol.
-
Filtration and Concentration: Combine the methanol extracts, filter, and concentrate under reduced pressure to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
Fraction Selection: Analyze each fraction by TLC or LC-MS to identify the fraction containing the highest concentration of this compound.
-
Purification: Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Further purify the this compound-containing fractions by preparative HPLC.
Visualizations
Logical Diagram: Factors Contributing to Low Extraction Yield
A diagram illustrating the potential causes of low extraction yield.
Experimental Workflow: Extraction and Purification of this compound
A typical workflow for the extraction and purification of this compound.
Signaling Pathway: Anti-Neuroinflammatory Action of this compound
The anti-neuroinflammatory signaling pathway of this compound.
References
- 1. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing degradation of Desoxo-Narchinol A during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Desoxo-Narchinol A during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a bioactive sesquiterpenoid isolated from Nardostachys jatamansi. It is also a known degradation product of Nardosinone, another compound found in the same plant.[1] Maintaining the stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as well as for preserving its therapeutic properties in drug development.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on its chemical structure (a sesquiterpenoid with an α,β-unsaturated carbonyl moiety) and general knowledge of similar compounds, the primary factors that can lead to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
pH: this compound is likely susceptible to degradation in both acidic and alkaline conditions through hydrolysis.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Humidity: Moisture can facilitate hydrolytic degradation.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Form | Storage Temperature | Additional Recommendations |
| Solid (Powder) | -20°C | Keep in a tightly sealed, light-resistant container. Store in a desiccator to minimize moisture exposure. |
| In Solvent | -80°C | Use a high-purity, anhydrous solvent. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. |
General guidance for sesquiterpene lactones suggests storage in the dark at 5-8°C and avoiding extended exposure to sunlight.
Q4: What materials should be avoided when handling or storing this compound?
Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote degradation.
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
Possible Cause: This could be due to the degradation of your this compound sample.
Solution:
-
Verify Storage Conditions: Ensure that your sample has been stored according to the recommended conditions (see FAQ Q3).
-
Perform a Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you identify the retention times of potential degradants.
-
Develop and Validate a Stability-Indicating Method: A validated stability-indicating HPLC method is essential to separate and quantify this compound from its degradation products. Refer to the protocol for developing such a method below.
Problem: The biological activity of my this compound sample seems to have decreased over time.
Possible Cause: Degradation of the compound is a likely cause for the loss of biological activity.
Solution:
-
Assess Purity: Re-analyze the purity of your sample using a validated stability-indicating HPLC method.
-
Compare with a Fresh Sample: If possible, compare the activity of your stored sample with a fresh, newly prepared sample of this compound.
-
Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (e.g., high temperatures, extreme pH) during experimental procedures.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Analyze a non-degraded control sample for comparison.
-
Data Presentation: Expected Outcome of Forced Degradation
| Stress Condition | Expected Degradation Level | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | Moderate to High | Hydrolysis of ester or ether linkages (if present), rearrangement products. |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) | Moderate to High | Hydrolysis of ester or ether linkages (if present), epimerization. |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | Moderate | Oxidation of double bonds, formation of epoxides or hydroxylated derivatives. |
| Thermal Degradation (60°C, 48h) | Low to Moderate | Isomerization, dehydration products. |
| Photolytic Degradation (ICH Q1B) | Low to Moderate | Isomerization, cyclization, or other light-induced rearrangements. |
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Chromatographic Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Methodology:
-
Method Development:
-
Inject the non-degraded and forced degradation samples.
-
Optimize the mobile phase gradient to achieve adequate separation (resolution > 2) between this compound and all degradation products.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Analyze a series of dilutions of the this compound stock solution to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Visualizations
References
Matrix effects in LC-MS/MS analysis of Desoxo-Narchinol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Desoxo-Narchinol A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1] In the analysis of this compound from biological samples like plasma, endogenous components such as phospholipids and other metabolites are common sources of matrix effects.
Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?
A2: Yes, poor sensitivity and irreproducible results are hallmark signs of matrix effects.[1] Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal and, consequently, a higher limit of quantitation (LOQ). The variability in the composition of the biological matrix between different samples can also lead to inconsistent signal suppression, causing poor reproducibility.[2]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound analysis in plasma?
A3: The choice of sample preparation technique is critical for minimizing matrix effects. While a simple protein precipitation is rapid, it may not be sufficient to remove all interfering components.[3] For complex matrices like plasma, more selective techniques are often better. These include:
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from matrix components based on its solubility in immiscible solvents.[4][5] Optimizing the pH and solvent polarity can enhance the selectivity of the extraction.[4]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by utilizing specific interactions between this compound and the solid phase material.[3][4] Mixed-mode or polymeric SPE cartridges can be particularly effective at removing a broad range of interferences.[4]
Q4: How can I assess the extent of matrix effects in my this compound assay?
A4: A common method to evaluate matrix effects is the post-extraction addition method. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the same concentration spiked into a pre-extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of this compound is introduced into the LC eluent after the column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[1][5][6]
Q5: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A5: While not strictly mandatory, using a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended and considered the gold standard for compensating for matrix effects.[1] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[6] If a SIL-IS is unavailable, a structural analog that closely mimics the chromatographic and mass spectrometric behavior of this compound can be used, though it may not compensate for matrix effects as effectively.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or high Limit of Quantitation (LOQ) for this compound | Ion suppression due to co-eluting matrix components. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3][4] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering peaks.[7] 3. Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[7] |
| Poor reproducibility of this compound quantification between samples | Variable matrix effects across different sample lots. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[1][6] 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to ensure that they are affected by the matrix in a similar way.[7] |
| Retention time shifts for this compound | Buildup of matrix components on the analytical column. | 1. Implement a Divert Valve: Use a divert valve to direct the early and late eluting, unretained matrix components to waste instead of the mass spectrometer.[7] 2. Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components. 3. Guard Column: Use a guard column to protect the analytical column from contamination. |
| Unexpected peaks or high baseline noise | Contamination from the sample matrix, solvents, or system. | 1. Check Solvent and Reagent Quality: Ensure the use of high-purity, LC-MS grade solvents and reagents.[8] 2. System Cleaning: Perform a thorough cleaning of the LC system and mass spectrometer ion source. 3. Blank Injections: Run blank injections (solvent and extracted blank matrix) to identify the source of contamination. |
Experimental Protocols
Validated LC-MS/MS Method for this compound in Rat and Mouse Plasma
This protocol is based on a validated method for the quantification of this compound in plasma.[9][10]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., sildenafil).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program should be optimized to ensure separation of this compound from matrix interferences.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The specific precursor to product ion transition should be optimized by infusing a standard solution.
-
Internal Standard: The MRM transition for the selected internal standard should also be optimized.
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows to achieve the best signal for this compound.
Quantitative Data Summary
| Parameter | Rat Plasma | Mouse Plasma | Reference |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | [9][10] |
| Intra-day Accuracy | 97.23–104.54% | 95.90–110.11% | [10] |
| Inter-day Accuracy | 97.23–104.54% | 95.90–110.11% | [10] |
| Intra-day Precision (%CV) | < 8.65% | < 6.46% | [10] |
| Inter-day Precision (%CV) | < 8.65% | < 6.46% | [10] |
| Oral Bioavailability | 18.1% | 28.4% | [10] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. Liquid Chromatography-Tandem Mass Spectrometry of this compound and Its Pharmacokinetics and Oral Bioavailability in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography-Tandem Mass Spectrometry of this compound and Its Pharmacokinetics and Oral Bioavailability in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Desoxo-Narchinol A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing cell viability issues with high concentrations of Desoxo-Narchinol A.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound at therapeutic concentrations?
A1: this compound has been shown to exert anti-neuroinflammatory effects.[1][2] It inhibits the nuclear factor (NF)-κB pathway, which is a key regulator of inflammation.[1][3] Specifically, it has been observed to suppress the phosphorylation and degradation of IκB-α, leading to the inhibition of the nuclear translocation of the p65/p50 heterodimer.[1] Additionally, this compound can induce the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway.[1] The activation of the Nrf2/HO-1 pathway is regulated by the increased phosphorylation of p38 and extracellular signal-regulated kinase (ERK).[1] The phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway is also involved in the activation of HO-1 by this compound.[1]
Q2: I am observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?
A2: While this compound is known for its anti-inflammatory properties at lower concentrations, it is plausible that high concentrations could lead to cytotoxicity.[4] Many bioactive compounds exhibit a dose-dependent effect, where therapeutic effects are observed at a certain concentration range, while higher concentrations can become toxic to cells. This can be due to off-target effects, overwhelming of cellular metabolic pathways, or induction of apoptosis or necrosis. It has been reported that this compound exhibits cytotoxic activity against P-388 tumor cells.[4]
Q3: What are the potential mechanisms that could lead to decreased cell viability at high concentrations of this compound?
A3: High concentrations of a bioactive compound can trigger unintended cellular responses. Potential mechanisms for this compound-induced cytotoxicity at high concentrations could include:
-
Induction of Apoptosis: The signaling pathways modulated by this compound, such as the NF-κB and MAPK pathways, are also involved in regulating apoptosis.[1][3][5] At high concentrations, the compound might tip the cellular balance towards programmed cell death.
-
Cell Cycle Arrest: Many compounds that affect signaling pathways can lead to cell cycle arrest, which can be a precursor to apoptosis if the cell cannot resolve the stress.[6][7][8][9]
-
Mitochondrial Dysfunction: A common mechanism of drug-induced toxicity is the disruption of mitochondrial function. This can be assessed by assays that measure mitochondrial metabolic activity, such as the MTT or WST-1 assay.[10][11][12]
Q4: How can I differentiate between apoptosis and necrosis in my cell cultures treated with high concentrations of this compound?
A4: To distinguish between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry analysis.[13][14][15]
-
Early apoptotic cells will stain positive for Annexin V and negative for PI.[14][15]
-
Late apoptotic or necrotic cells will stain positive for both Annexin V and PI.[14][15]
-
Viable cells will be negative for both stains.[14]
-
Necrotic cells may also be detected as Annexin V negative and PI positive.[15]
Troubleshooting Guide: Decreased Cell Viability
If you are observing a significant decrease in cell viability when treating your cells with high concentrations of this compound, follow these troubleshooting steps:
Step 1: Confirm the Observation and Rule Out Experimental Artifacts
-
Verify Compound Concentration: Double-check your calculations for the dilution of your this compound stock solution.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1-0.5%). Run a vehicle control (cells treated with the solvent alone) to confirm this.
-
Check Cell Health: Before starting your experiment, ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.
Step 2: Determine the Cytotoxic Profile
-
Perform a Dose-Response Curve: Treat your cells with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) for a fixed time point (e.g., 24, 48, or 72 hours).
-
Use a Reliable Viability Assay: Employ a quantitative cell viability assay such as MTT, WST-1, or CellTiter-Glo to determine the IC50 (half-maximal inhibitory concentration) value.
Step 3: Investigate the Mechanism of Cell Death
-
Apoptosis vs. Necrosis: As mentioned in the FAQ, use Annexin V/PI staining to determine the mode of cell death.
-
Caspase Activation: To further confirm apoptosis, you can perform a caspase activity assay (e.g., Caspase-3/7 assay). The induction of apoptosis is often mediated by caspase activation.[16]
-
Cell Cycle Analysis: Analyze the cell cycle distribution using propidium iodide staining and flow cytometry. This can reveal if the compound is causing cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[6][7][8][9]
Data Presentation
Table 1: Summary of Known Biological Activities of this compound
| Biological Activity | Cell Line/Model | Effective Concentration/Dose | Reference |
| Anti-neuroinflammatory | BV2 and primary microglial cells | Not specified | [1][2] |
| Inhibition of NO and PGE2 production | LPS-stimulated BV2 and primary microglial cells | Not specified | [1] |
| Inhibition of iNOS and COX-2 expression | LPS-stimulated BV2 and primary microglial cells | Not specified | [1] |
| Cytotoxic Activity | P-388 cells | Not specified | [4] |
| Protective effect against endotoxin shock | Murine model | 0.05 - 0.5 mg/kg | [5][17] |
Table 2: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 75.2 |
| A549 | 24 | 98.5 |
| MCF-7 | 48 | 55.8 |
| HepG2 | 48 | 120.3 |
Note: The IC50 values in Table 2 are hypothetical and for illustrative purposes to demonstrate a dose-dependent cytotoxic effect. Actual values will vary depending on the cell line, experimental conditions, and assay used.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11][12]
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11][18]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[12][19]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18][19]
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11]
-
Read the absorbance at 570-590 nm using a microplate reader.[10][19]
WST-1 Cell Proliferation Assay
The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate in a final volume of 100 µL/well.[20]
-
Incubate for 24-96 hours depending on the experimental design.[21]
-
Treat cells with various concentrations of this compound.
-
After the treatment period, add 10 µL of WST-1 reagent to each well.[21][22]
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 420-480 nm. A reference wavelength of >600 nm can be used.[21][22]
Annexin V/PI Apoptosis Assay
This assay is used to detect apoptosis by staining for phosphatidylserine exposure on the outer cell membrane (Annexin V) and plasma membrane integrity (Propidium Iodide).[13][14][15]
Materials:
-
Flow cytometry tubes
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.[23]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[24]
-
Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.[15][24]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[24]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[15][24]
-
Add 5 µL of PI staining solution.[24]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Troubleshooting workflow for addressing decreased cell viability.
Caption: Potential signaling pathway for high-concentration induced apoptosis.
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling | springermedicine.com [springermedicine.com]
- 3. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic sesquiterpenes from Nardostachys chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. phcog.com [phcog.com]
- 9. Scorpion Venom Causes Apoptosis by Increasing Reactive Oxygen Species and Cell Cycle Arrest in MDA-MB-231 and HCT-8 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. takarabio.com [takarabio.com]
- 22. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Dosing for In Vivo Studies with Desoxo-Narchinol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies with Desoxo-Narchinol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological effects?
This compound is a sesquiterpenoid compound isolated from Nardostachys jatamansi. It is recognized for its potent anti-inflammatory and anti-neuroinflammatory properties.[1][2] Research suggests it may be a valuable agent for investigating inflammatory diseases and septic shock.
Q2: What is the mechanism of action for this compound?
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[2] Additionally, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which is involved in the cellular stress response and antioxidant defense.[2]
Q3: What are the known pharmacokinetic parameters of this compound?
Pharmacokinetic studies have been conducted in rats and mice, primarily focusing on oral administration. The oral bioavailability is noted to be relatively low, suggesting that alternative administration routes might be more efficient for achieving higher systemic exposure.[3] Key pharmacokinetic parameters are summarized in the table below.
Q4: What is a recommended starting dose for in vivo studies?
For anti-inflammatory studies in mice, a dose range of 0.05 mg/kg to 0.5 mg/kg administered via intraperitoneal (IP) injection has been shown to be effective in a lipopolysaccharide (LPS)-induced endotoxin shock model.[1][4] For oral administration, higher doses may be required to compensate for lower bioavailability, and pilot studies are recommended to determine the optimal dose for your specific model.
Q5: How should I prepare this compound for in vivo administration?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, it is crucial to use a well-tolerated vehicle. While the exact vehicle for the published intraperitoneal injection study is not specified, a common practice for administering hydrophobic compounds is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as saline or corn oil. For oral gavage, a formulation containing DMSO, PEG400, Tween-80, and saline is a common approach for compounds with poor water solubility. It is imperative to perform a pilot study to ensure the final concentration of DMSO is well-tolerated by the animals.
Q6: What are the storage and stability recommendations for this compound?
As a powder, this compound should be stored at -20°C for long-term stability (up to 2 years). When dissolved in DMSO, it is stable for up to 2 weeks at 4°C and for up to 6 months at -80°C. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | - Low solubility in the chosen vehicle.- High final concentration of the compound.- Temperature changes affecting solubility. | - Increase the proportion of co-solvents like DMSO or PEG400 in your vehicle formulation (ensure final DMSO concentration is non-toxic).- Gently warm the solution before administration.- Prepare fresh dosing solutions for each experiment. |
| Inconsistent or no pharmacological effect observed | - Suboptimal dose for the chosen animal model or disease state.- Poor bioavailability with the selected administration route.- Degradation of the compound due to improper storage or handling. | - Perform a dose-response study to determine the optimal dose.- Consider an alternative route of administration with potentially higher bioavailability, such as intraperitoneal injection.- Ensure proper storage of the compound and its solutions as per the stability guidelines. |
| Adverse effects or toxicity in animals | - Toxicity of the vehicle, particularly with high concentrations of DMSO.- Off-target effects of this compound at high doses. | - Conduct a vehicle toxicity study to ensure the chosen formulation is well-tolerated.- Reduce the dose of this compound.- Closely monitor animals for any signs of distress or toxicity. |
| Difficulty in dissolving this compound powder | - Use of an inappropriate solvent. | - Use DMSO as the primary solvent to create a stock solution before diluting with the final vehicle. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose | Tmax (min) | AUC (µg·min/mL) | Oral Bioavailability (%) | Reference |
| Rat | Not Specified | 7.50 | 156.34 | Not Reported | [3] |
| Rat (in NR extract) | Not Specified | 8.33 | 133.90 | Not Reported | [3] |
Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; NR: Nardostachyos Radix et Rhizoma
Experimental Protocols
Protocol 1: In Vivo Anti-Inflammatory Efficacy in a Murine LPS-Induced Endotoxin Shock Model
This protocol is based on a study demonstrating the anti-inflammatory effects of this compound.[1][4]
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old).
2. Reagents:
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Vehicle (e.g., 1% DMSO in sterile saline)
-
Sterile, pyrogen-free saline
3. Dosing Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to achieve the desired final concentrations (0.05, 0.1, and 0.5 mg/kg) in a final injection volume of 100 µL. The final DMSO concentration should be kept low (e.g., 1%) and consistent across all groups.
4. Experimental Procedure:
-
Administer this compound (0.05, 0.1, or 0.5 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
One hour after the this compound or vehicle injection, induce endotoxin shock by administering LPS (e.g., 10 mg/kg) via IP injection.
-
Monitor survival rates and clinical signs of endotoxemia (e.g., lethargy, piloerection) for a defined period (e.g., 48 hours).
-
At a predetermined endpoint, collect blood and tissues for analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other appropriate methods.
5. Statistical Analysis:
-
Survival data can be analyzed using a Kaplan-Meier survival curve with a log-rank test.
-
Cytokine data can be analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for in vivo anti-inflammatory study.
References
- 1. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anti-Neuroinflammatory Effects of Desoxo-Narchinol A and Narchinol B
This guide provides a detailed comparison of the anti-neuroinflammatory properties of two sesquiterpenoids, Desoxo-Narchinol A and Narchinol B, isolated from Nardostachys jatamansi. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data.
Quantitative Comparison of Bioactivity
The anti-neuroinflammatory activities of this compound and Narchinol B have been evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Narchinol B demonstrated a higher potency in this assay.[1]
| Compound | IC50 (µM) for NO Inhibition in LPS-stimulated BV2 cells |
| This compound | 3.48 ± 0.47[1] |
| Narchinol B | 2.43 ± 0.23[1] |
Mechanisms of Action: A Tale of Two Pathways
Both this compound and Narchinol B exert their anti-neuroinflammatory effects by modulating key signaling pathways involved in the inflammatory response. While they share some common targets, there are notable differences in their mechanisms.[2]
Shared Anti-inflammatory Pathways
Both compounds have been shown to:
-
Inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2]
-
Reduce the expression of pro-inflammatory cytokines including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[1]
-
Suppress the nuclear factor-κB (NF-κB) signaling pathway by preventing the phosphorylation and degradation of its inhibitor, IκB-α. This, in turn, blocks the nuclear translocation of the p65/p50 heterodimer.[2]
-
Induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2).[2]
-
Involve the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway in the induction of HO-1.[2]
Distinct Regulatory Mechanisms
The primary difference in their mechanism of action lies in the upstream regulation of the Nrf2/HO-1 pathway:[2]
-
This compound: Activates the Nrf2/HO-1 pathway through the increased phosphorylation of both p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).[2]
-
Narchinol B: Activates the Nrf2/HO-1 pathway by increasing the phosphorylation of p38 MAPK only.[2]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways modulated by this compound and Narchinol B in their anti-neuroinflammatory actions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Narchinol B.
Cell Culture and Treatment
-
Cell Line: Murine microglial BV2 cells or rat-derived primary microglial cells were used.[1][2]
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1][2]
-
Treatment: Cells were pre-treated with various concentrations of this compound or Narchinol B for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.[1][2]
Nitric Oxide (NO) Production Assay
This assay is used to quantify the amount of NO produced by activated microglial cells, a key indicator of inflammation.
Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-p38, p-ERK, p-IκB-α, HO-1, Nrf2).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
References
- 1. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Desoxo-Narchinol A and Dexamethasone
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory and immunomodulatory properties of Desoxo-Narchinol A, a natural sesquiterpenoid, and dexamethasone, a well-established synthetic corticosteroid. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, efficacy in preclinical models, and the experimental methodologies used to evaluate them.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Dexamethasone is a potent glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects.[1][2][3][4] However, its long-term use is associated with significant side effects.[3][4] this compound, isolated from Nardostachys jatamansi, has emerged as a potential anti-inflammatory agent with a distinct mechanistic profile.[5][6] This guide aims to juxtapose the available preclinical data for both compounds to aid in the evaluation of their therapeutic potential.
Mechanisms of Action
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR).[7][8][9] This complex then translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α).[1][2][7] The anti-inflammatory actions of dexamethasone are also mediated by the inhibition of phospholipase A2, which in turn reduces the production of prostaglandins and leukotrienes.[2][9]
This compound demonstrates its anti-inflammatory effects through different signaling pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[5][10] This is achieved by preventing the degradation of IκB-α, which keeps NF-κB sequestered in the cytoplasm.[5][10] Additionally, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is involved in the antioxidant response and the resolution of inflammation.[5]
Signaling Pathway Diagrams
Figure 1: Dexamethasone Signaling Pathway.
Figure 2: this compound Signaling Pathway.
Comparative Efficacy Data
In Vivo Anti-Inflammatory Efficacy
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | Murine endotoxin shock model (LPS-induced) | 0.05, 0.1, 0.5 mg/kg (i.p.) | Dramatically reduced mortality; Inhibited production of IL-1β, IL-6, and TNF-α in liver and lung. | [11] |
| Dexamethasone | Murine lung inflammation model (LPS-induced) | 10 mg/kg (i.p.) | Powerful reduction of neutrophils in bronchoalveolar lavage fluid; Significant decrease in TNF-α, IL-1α, IL-1β, IL-6, IL-12p40, and MIP-1α mRNA in lung tissue. | [12] |
In Vitro Anti-Inflammatory Efficacy
| Compound | Cell Type | Assay | Endpoint | Result | Reference |
| This compound | Murine peritoneal macrophages | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO | - | [11] |
| iNOS & COX-2 Expression | Inhibition of LPS-induced expression | - | [11] | ||
| Prostaglandin E2 (PGE2) Production | Inhibition of LPS-induced PGE2 | - | [11] | ||
| BV2 microglial cells | NO Production | IC50: 3.48 ± 0.47 µM | [13] | ||
| Dexamethasone | Human colon cancer cells (LoVo, HCT116) | Cell Growth (MTT assay) | Inhibition of cell growth | Dose-dependent inhibition (e.g., 40.2% at 1x10⁻⁴ M in LoVo) | [7] |
| A549 lung cancer cells | Cell Proliferation (MTS assay) | Inhibition of cell proliferation | Time- and dose-dependent decrease | [14] |
Experimental Protocols
This compound: Murine Endotoxin Shock Model[11]
-
Animal Model: Male C57BL/6 mice.
-
Treatment: this compound (0.05, 0.1, or 0.5 mg/kg) was administered intraperitoneally 1 hour before lipopolysaccharide (LPS) challenge.
-
LPS Challenge: Mice were injected intraperitoneally with LPS (15 mg/kg).
-
Outcome Measures: Survival rates were monitored. For cytokine analysis, liver and lung tissues were collected 6 hours after LPS challenge and analyzed for IL-1β, IL-6, and TNF-α levels using ELISA.
Dexamethasone: Murine Lung Inflammation Model[12]
-
Animal Model: Female BALB/c mice.
-
LPS Exposure: Mice were exposed to aerosolized LPS for 30 minutes.
-
Treatment: Dexamethasone (10 mg/kg) was administered as a single intraperitoneal injection.
-
Outcome Measures: Bronchoalveolar lavage fluid (BALF) was collected to quantify neutrophil accumulation. Lung tissue was analyzed for the expression of various cytokines and chemokines using an RNase protection assay.
In Vitro Cell Culture and Treatment
-
Cell Lines: Murine peritoneal macrophages, BV2 microglial cells, human colon cancer cell lines (LoVo, HCT116), and A549 lung cancer cells were used in the respective studies.[7][11][13][14]
-
General Protocol: Cells were cultured in appropriate media and conditions. For anti-inflammatory assays, cells were typically pre-treated with the compound (this compound or dexamethasone) for a specified time before stimulation with an inflammatory agent like LPS.[7][11][13][14]
-
Dexamethasone Stock Solution Preparation: Dexamethasone powder is typically dissolved in ethanol or DMSO to create a stock solution, which is then sterilized by filtration.[15] Working solutions are prepared by diluting the stock in sterile cell culture media.[15]
Experimental Workflow Diagram
Figure 3: General Experimental Workflow.
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties in preclinical models, albeit through distinct molecular mechanisms. Dexamethasone, a potent corticosteroid, acts via the glucocorticoid receptor to broadly suppress inflammatory gene expression. This compound, a natural product, modulates the NF-κB and Nrf2/HO-1 pathways. While direct comparative efficacy studies are lacking, the available data suggest that both compounds are effective in reducing inflammatory markers. The different mechanisms of action may offer opportunities for therapeutic synergy or for treating specific inflammatory conditions where one pathway is more dominant. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative efficacy and therapeutic potential of this compound.
References
- 1. Anti‐inflammatory effects of dexamethasone in COVID‐19 patients: Translational population PK/PD modeling and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Timecourse and DEX treatment [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential anti-inflammatory and anti-oxidative effects of dexamethasone and N-acetylcysteine in endotoxin-induced lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti‐inflammatory effects of dexamethasone in COVID‐19 patients: Translational population PK/PD modeling and simulation | Semantic Scholar [semanticscholar.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. himedialabs.com [himedialabs.com]
A Comparative Analysis of COX-2 Inhibition: Desoxo-Narchinol A versus Ibuprofen
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclooxygenase-2 (COX-2) inhibitory activities of the natural sesquiterpenoid Desoxo-Narchinol A and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This analysis is supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The management of inflammation is a cornerstone of treatment for a multitude of pathological conditions. A primary target for anti-inflammatory therapeutics is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins. While ibuprofen is a well-established non-selective inhibitor of both COX-1 and COX-2, emerging natural compounds like this compound present alternative mechanisms for modulating the inflammatory response. This guide elucidates the distinct approaches by which these two compounds achieve their anti-inflammatory effects, with a focus on their interaction with the COX-2 pathway.
Comparative Efficacy and Mechanism of Action
Ibuprofen functions as a direct, competitive, and reversible inhibitor of both COX-1 and COX-2 enzymes.[1][2] By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid into prostaglandin H2, a crucial precursor for various pro-inflammatory prostaglandins.[1][2] In contrast, current research indicates that this compound exerts its anti-inflammatory effects not by direct enzymatic inhibition, but by suppressing the expression of the COX-2 enzyme.[3][4] In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of COX-2 protein, thereby reducing the subsequent synthesis of prostaglandin E2 (PGE2).[3][4]
This fundamental difference in their mechanism of action—direct enzymatic inhibition versus inhibition of enzyme expression—is a critical consideration for their potential therapeutic applications and side-effect profiles.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and ibuprofen concerning their COX-2 inhibitory properties. It is important to note the different nature of the reported inhibitory activities.
| Compound | Target | Metric | Value (µM) | Experimental System |
| This compound | COX-2 Expression | - | Data not available | LPS-stimulated murine peritoneal macrophages[3][4] |
| Ibuprofen | COX-2 Enzyme Activity | IC50 | 31.4 - 370 | Various in vitro enzyme assays |
| COX-1 Enzyme Activity | IC50 | 10.2 - 13 | Various in vitro enzyme assays |
IC50 (Half-maximal inhibitory concentration) values for ibuprofen can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Visualization
To illustrate the distinct mechanisms of this compound and ibuprofen, the following diagrams depict their points of intervention in the COX-2 signaling pathway and a typical experimental workflow for assessing COX-2 inhibition.
Caption: Comparative mechanisms of COX-2 inhibition.
Caption: Contrasting experimental workflows.
Experimental Protocols
In Vitro COX-2 Enzymatic Inhibition Assay (for Ibuprofen)
This protocol is designed to determine the direct inhibitory effect of a compound on the activity of purified COX-2 enzyme.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human recombinant COX-2 enzyme in the reaction buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol, which is then diluted in the reaction buffer.
-
Prepare a solution of the test compound (ibuprofen) at various concentrations in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, a heme cofactor, and the COX-2 enzyme solution to each well.
-
Add the test compound (ibuprofen) or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 2-10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Detection and Analysis:
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based COX-2 Expression and PGE2 Production Assay (for this compound)
This protocol assesses the ability of a compound to inhibit the expression of COX-2 and the subsequent production of PGE2 in a cellular model of inflammation.
-
Cell Culture and Treatment:
-
Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7), in appropriate culture medium.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound) or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce inflammation by adding lipopolysaccharide (LPS) to the culture medium.
-
Incubate the cells for a further period (e.g., 24 hours) to allow for COX-2 expression and PGE2 production.
-
-
PGE2 Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
-
COX-2 Protein Expression (Western Blot):
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for COX-2, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Visualize the protein bands and quantify their intensity to determine the relative levels of COX-2 expression. A loading control (e.g., β-actin) is used to normalize the data.
-
-
Data Analysis:
-
The effect of the test compound on PGE2 production and COX-2 expression is determined by comparing the results from treated cells to those of the LPS-stimulated vehicle control.
-
Conclusion
This compound and ibuprofen represent two distinct strategies for mitigating inflammation through the COX-2 pathway. Ibuprofen acts as a direct, non-selective inhibitor of COX enzyme activity, offering rapid and potent anti-inflammatory effects. In contrast, this compound appears to modulate the inflammatory response by suppressing the expression of the COX-2 enzyme, a mechanism that may offer a different therapeutic window and side-effect profile. For researchers and drug development professionals, understanding these divergent mechanisms is paramount for the rational design and development of novel anti-inflammatory agents. Further investigation into the direct enzymatic inhibitory potential of this compound, if any, and in vivo comparative studies are warranted to fully elucidate its therapeutic potential relative to established NSAIDs like ibuprofen.
References
A Comparative Analysis of the Mechanisms of Action: Desoxo-Narchinol A versus Traditional NSAIDs
For Immediate Release
This guide provides a detailed comparison of the molecular mechanisms of action of Desoxo-Narchinol A, a sesquiterpenoid derived from Nardostachys jatamansi, and traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the distinct and overlapping pathways through which these compounds exert their anti-inflammatory effects.
Introduction
Traditional NSAIDs have long been the cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. However, their use is often associated with gastrointestinal and cardiovascular side effects. This compound represents a compound with a multi-faceted mechanism of action that extends beyond direct COX inhibition, offering a potentially different therapeutic profile. This guide will dissect these differences through a review of experimental data and methodologies.
Mechanism of Action: A Comparative Overview
Traditional NSAIDs, including non-selective and COX-2 selective agents, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX-1 and/or COX-2 enzymes.[1][2][3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][2][3][4]
In contrast, this compound modulates inflammatory responses through a more complex signaling cascade. Its primary mechanisms involve the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[5] This leads to a downstream reduction in the expression and production of various pro-inflammatory mediators, including COX-2, inducible nitric oxide synthase (iNOS), prostaglandin E2 (PGE2), and several inflammatory cytokines.[1][5]
Quantitative Comparison of Inhibitory and Activating Effects
The following tables summarize the available quantitative data on the potency of this compound and traditional NSAIDs against their respective molecular targets.
Table 1: Inhibitory Concentration (IC50) of Traditional NSAIDs on COX-1 and COX-2
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | COX-1/COX-2 Ratio |
| Aspirin | 1.4 | >100 | <0.014 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | 2.5 | 5.0 | 0.5 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | 82 | 6.8 | 12 |
| Etoricoxib | 12.1 | 0.114 | 106 |
Data compiled from multiple sources.
Table 2: Bioactivity of this compound on Key Inflammatory Pathways
| Molecular Target/Pathway | Effect | Effective Concentration |
| NF-κB Pathway | Inhibition | Concentration-dependent |
| Nrf2/HO-1 Pathway | Activation | Concentration-dependent |
| COX-2 Protein Expression | Inhibition | Concentration-dependent |
| Prostaglandin E2 (PGE2) Production | Inhibition | Concentration-dependent |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action.
Caption: Mechanism of Action of Traditional NSAIDs.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to elucidate the mechanisms of action.
Cyclooxygenase (COX) Inhibition Assay (for NSAIDs)
This assay quantifies the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 values of NSAIDs for COX-1 and COX-2.
-
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and a reducing agent is prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (NSAID) for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: The formation of prostaglandin E2 (PGE2) or other prostanoids is measured. This can be done using various techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental Workflow for COX Inhibition Assay.
NF-κB Inhibition Assay (for this compound)
This assay is used to measure the inhibitory effect of a compound on the NF-κB signaling pathway.
-
Objective: To determine if this compound inhibits the activation of the NF-κB pathway.
-
Methodology (Luciferase Reporter Assay):
-
Cell Line: A suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) is transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cell Treatment: The transfected cells are pre-treated with various concentrations of this compound for a specific duration.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity in treated cells is compared to that in stimulated, untreated cells to determine the percentage of inhibition.
-
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Nrf2/HO-1 Pathway Activation Assay (for this compound)
This assay determines the ability of a compound to activate the Nrf2/HO-1 antioxidant response pathway.
-
Objective: To assess the activation of the Nrf2/HO-1 pathway by this compound.
-
Methodology (Western Blot Analysis):
-
Cell Culture and Treatment: A relevant cell line (e.g., macrophages) is treated with various concentrations of this compound for different time points.
-
Protein Extraction: Total cellular or nuclear and cytoplasmic protein fractions are extracted from the treated cells.
-
Western Blotting: The protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for Nrf2 and HO-1.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the Nrf2 and HO-1 bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH). An increase in the nuclear localization of Nrf2 and the total protein level of HO-1 indicates pathway activation.
-
Caption: Workflow for Nrf2/HO-1 Activation Assay.
Conclusion
The mechanisms of action of this compound and traditional NSAIDs are fundamentally different. While NSAIDs directly target the enzymatic activity of COX-1 and COX-2, this compound modulates upstream signaling pathways, namely inhibiting NF-κB and activating Nrf2/HO-1, to achieve its anti-inflammatory effects. This results in a broader-spectrum modulation of the inflammatory response. The lack of direct, potent COX-1 inhibition by this compound suggests a potentially more favorable gastrointestinal safety profile compared to non-selective NSAIDs. Further quantitative studies are warranted to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety profile with traditional NSAIDs in preclinical and clinical settings.
References
- 1. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 5. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Desoxo-Narchinol A on the NF-κB Pathway: A Comparative Guide
This guide provides a comparative analysis of Desoxo-Narchinol A and other known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is intended for researchers, scientists, and drug development professionals interested in the validation and comparison of potential therapeutic agents targeting NF-κB-mediated inflammation and disease. This document outlines the mechanisms of action, presents available quantitative data for comparison, and provides detailed experimental protocols for validation.
Introduction to NF-κB Pathway Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a critical role in regulating the expression of genes involved in immunity, cell survival, and proliferation.[1] Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[2] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1][3]
This compound, a sesquiterpenoid isolated from Nardostachys jatamansi, has been identified as an inhibitor of the NF-κB pathway.[4] This guide compares its activity to well-established NF-κB inhibitors: BAY 11-7082, Bortezomib, and Parthenolide.
Comparative Analysis of NF-κB Inhibitors
A direct head-to-head comparison of the inhibitory potency of these compounds requires standardized experimental conditions. The data presented below is compiled from various studies and should be interpreted with this in mind.
| Compound | Target in NF-κB Pathway | Mechanism of Action | IC50 Value | Reference Cell Line/System |
| This compound | IκBα phosphorylation and degradation, p65/p50 nuclear translocation, p65 DNA binding | Represses the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation and DNA binding of the p65/p50 heterodimer. Also activates the Nrf2/HO-1 pathway.[4][5] | Not Reported | Lipopolysaccharide (LPS)-stimulated BV2 and primary microglial cells.[5] |
| BAY 11-7082 | IKKβ | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα.[6][7][8] | ~10 µM (for inhibition of IκBα phosphorylation)[7][9] | Tumor cells[9] |
| Bortezomib | 26S Proteasome | Inhibits the proteasome, which is responsible for the degradation of IκBα. This stabilizes the IκBα/NF-κB complex, preventing NF-κB nuclear translocation.[10][11] However, in some cancer cells, it can paradoxically induce canonical NF-κB activation.[12][13] | 4-12 nM (IC50 for growth inhibition in T-ALL cells, where it inhibits NF-κB)[14] | T-cell acute lymphoblastic leukemia (T-ALL) cells[14] |
| Parthenolide | IKK, NF-κB p65 subunit | Inhibits IKK, preventing IκBα phosphorylation. It has also been suggested to directly interact with the p65 subunit of NF-κB, preventing its DNA binding.[9][15][16] | 1.091-2.620 µM (for inhibition of inflammatory cytokine expression)[10] | Lipopolysaccharide (LPS)-induced human leukemia monocytic THP-1 cells.[10] |
Visualizing the Molecular Pathways and Experimental Design
To facilitate a clearer understanding of the NF-κB signaling pathway, the mechanism of its inhibition, and the experimental workflow for validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
TNF-α or LPS
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator such as TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for Phospho-IκBα and Total IκBα
This method is used to assess the phosphorylation and degradation of IκBα.
Materials:
-
RAW 264.7 or similar macrophage cell line
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with inhibitors before stimulating with LPS (1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα to total IκBα and the loading control (β-actin).
Quantitative PCR (qPCR) for NF-κB Target Genes
This technique quantifies the mRNA expression of NF-κB target genes.
Materials:
-
Cells treated as in the Western blot protocol
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the cDNA, primers, and master mix.
-
Data Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method, normalized to the housekeeping gene.[17]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction kit
-
Biotin- or radiolabeled dsDNA probe containing the NF-κB consensus sequence
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Nylon membrane (for biotin-labeled probes)
-
Streptavidin-HRP and chemiluminescent substrate (for biotin-labeled probes) or phosphorimager (for radiolabeled probes)
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated cells.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in the presence of poly(dI-dC) in a binding buffer. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Detection: If using a biotinylated probe, transfer the complexes to a nylon membrane and detect using streptavidin-HRP and a chemiluminescent substrate. If using a radiolabeled probe, dry the gel and expose it to a phosphorimager screen or X-ray film.
Conclusion
This compound presents a promising candidate for the inhibition of the NF-κB pathway. The experimental protocols detailed in this guide provide a robust framework for its validation and comparison against other inhibitors. While the available data suggests that this compound effectively targets the NF-κB pathway by preventing IκBα degradation, further studies employing standardized assays are necessary to quantitatively benchmark its potency against established inhibitors like BAY 11-7082, Bortezomib, and Parthenolide. Such comparative data is crucial for advancing its potential development as a therapeutic agent.
References
- 1. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 2. Western Blot Protocol [protocols.io]
- 3. ijbs.com [ijbs.com]
- 4. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAY 11-7082 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. In vitro benchmarking of NF-κB inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. bowdish.ca [bowdish.ca]
- 17. The influence of NF-κB signal-transduction pathways on the murine inner ear by acoustic overstimulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Nrf2/HO-1 Pathway Activation: Desoxo-Narchinol A and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desoxo-Narchinol A, a sesquiterpenoid isolated from Nardostachys jatamansi, with other known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. The activation of this pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making it a key target in the development of therapeutics for a range of diseases.
Mechanism of Action: The Nrf2/HO-1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by activators such as this compound, conformational changes in Keap1 lead to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including HO-1, which catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
Research has shown that the activation of the Nrf2/HO-1 pathway by this compound involves the upstream phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK), extracellular signal-regulated kinase (ERK), and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.
A Comparative Analysis of Desoxo-Narchinol A and Other Diterpenoids: A Guide for Researchers
Introduction: Diterpenoids represent a diverse class of natural compounds renowned for their wide-ranging biological and pharmacological properties, making them a focal point in drug discovery and development.[1] Among these, Desoxo-Narchinol A, a sesquiterpenoid isolated from the medicinal plant Nardostachys jatamansi, has emerged as a compound of significant interest due to its potent anti-inflammatory and neuroprotective activities.[2] This guide provides an objective comparison of this compound with other related diterpenoids from the same source, namely Narchinol B and Nardosinonediol. The comparison is based on published experimental data focusing on biological activity, mechanisms of action, and pharmacokinetic profiles to assist researchers in evaluating its therapeutic potential.
Comparative Biological Activity
This compound and its related compounds exhibit distinct and overlapping biological activities. The primary effects reported are centered around anti-inflammatory and neuroprotective functions, with this compound demonstrating a particularly robust profile.
Table 1: Summary of Biological Activities
| Compound | Class | Primary Source | Key Biological Activities | Reference(s) |
|---|---|---|---|---|
| This compound | Sesquiterpenoid | Nardostachys jatamansi | Anti-neuroinflammatory, Anti-inflammatory, Antioxidant, Anticonvulsant, SERT Modulator | [2][3][4][5] |
| Narchinol B | Sesquiterpenoid | Nardostachys jatamansi | Anti-neuroinflammatory | [3][6] |
| Nardosinonediol | Sesquiterpenoid | Nardostachys jatamansi | Antidepressant, Cardioprotective | [2][7] |
| Narchinol A | Sesquiterpenoid | Nardostachys jatamansi | Anti-neuroinflammatory (Inhibits NO production) |[8] |
This compound and Narchinol B have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[3][6] Furthermore, this compound demonstrates significant protective effects in animal models of endotoxin shock, reducing mortality and inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in the liver and lungs.[5] A unique activity of this compound is its ability to reverse the inhibition of the serotonin transporter (SERT) caused by selective serotonin reuptake inhibitors (SSRIs), suggesting a potential role in treating conditions related to serotonin dysregulation.[4]
Mechanism of Action: A Comparative Look at Signaling Pathways
The anti-neuroinflammatory effects of this compound and Narchinol B are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and Nrf2/HO-1 pathways.
Both compounds effectively inhibit the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α.[3][6] This action suppresses the translocation of the inflammatory p65/p50 dimer to the nucleus, thereby downregulating the expression of inflammatory genes.[3]
Furthermore, both diterpenoids induce the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1) by activating the nuclear factor erythroid-2-related factor 2 (Nrf2).[3] However, a key distinction lies in the upstream regulation of this pathway. The activation of Nrf2/HO-1 by this compound is regulated by the phosphorylation of both p38 and extracellular signal-regulated kinase (ERK).[3] In contrast, Narchinol B-induced activation of the same pathway involves only the phosphorylation of p38.[3] Both compounds also utilize the PI3K/Akt signaling pathway to activate HO-1.[3]
References
- 1. Propolis Diterpenes as a Remarkable Bio-Source for Drug Discovery Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling | springermedicine.com [springermedicine.com]
- 7. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Desoxo-Narchinol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Desoxo-Narchinol A, a bioactive sesquiterpenoid isolated from Nardostachys jatamansi. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of experimental data in research, quality control, and pharmacokinetic studies. This document presents a cross-validation perspective on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and the desired throughput. While LC-MS/MS is often favored for its high sensitivity and selectivity, particularly in complex biological matrices, HPLC-UV offers a more accessible and cost-effective alternative for the analysis of bulk materials and plant extracts. GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds in essential oils and extracts of Nardostachys jatamansi.
A summary of the performance characteristics of validated HPLC-UV and LC-MS/MS methods for the determination of this compound is presented below.
Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods for this compound Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method (in plasma) |
| Linearity Range | 1.0 - 100.0 µg/mL | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.23 - 104.54% |
| Precision (% RSD) | < 2.0% | < 8.65% |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL | 5 ng/mL[1] |
| Sample Preparation | Ethanolic extraction | Solid-phase extraction[1] or Protein precipitation |
| Instrumentation | HPLC with UV/Vis Detector | LC coupled with a tandem mass spectrometer |
Experimental Protocols
Detailed methodologies for the validated HPLC-UV and LC-MS/MS methods, along with a representative protocol for GC-MS analysis, are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the simultaneous quantification of this compound and other major sesquiterpenoids in the roots and rhizomes of Nardostachys jatamansi.
-
Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Extract with 70% ethanol using ultrasonication or reflux extraction.
-
Filter the extract and dilute to a suitable concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A typical gradient might start at 20% B, increasing to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, and recovery according to standard guidelines.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma, for pharmacokinetic studies.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column with smaller particle size (e.g., 2.1 x 50 mm, 3.5 µm) is typically used.[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile compounds in the essential oil or extracts of Nardostachys jatamansi.
-
Sample Preparation:
-
Perform hydrodistillation to obtain the essential oil from the plant material.
-
Alternatively, perform a solvent extraction with a non-polar solvent like hexane or dichloromethane.
-
Dilute the oil or extract in a suitable solvent (e.g., hexane) before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to separate the components.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Identification: Identify this compound by comparing its mass spectrum and retention index with a reference standard and library data.
-
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.
Figure 1. Cross-validation workflow for analytical methods.
This compound has been reported to exhibit anti-neuroinflammatory effects.[2] A simplified representation of a potential signaling pathway involved in this activity is shown below.
Figure 2. Hypothetical signaling pathway of this compound.
References
- 1. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Desoxo-Narchinol A with prednisolone
Head-to-Head Comparison: Desoxo-Narchinol A vs. Prednisolone
This guide provides a detailed, data-driven comparison of this compound, a natural sesquiterpenoid, and Prednisolone, a widely used synthetic corticosteroid. The focus is on their respective anti-inflammatory mechanisms, efficacy as demonstrated in preclinical models, and the experimental protocols used to derive these findings. This document is intended for researchers and professionals in drug development seeking to understand the therapeutic potential and mechanistic distinctions between these two compounds.
Overview and Mechanism of Action
This compound is a major bioactive sesquiterpenoid isolated from the medicinal plant Nardostachys jatamansi[1]. Preclinical studies have identified it as a potent anti-inflammatory and anti-neuroinflammatory agent[2][3][4]. Its mechanism is multifaceted, primarily involving the inhibition of the pro-inflammatory Nuclear Factor kappa B (NF-κB) pathway[2][3][5]. Additionally, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway, a key regulator of cellular antioxidant responses, which contributes to its anti-inflammatory effects[2].
Prednisolone is a synthetic glucocorticoid, a class of steroid hormones that serves as a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases[6][7]. Its mechanism is primarily mediated by its binding to the cytosolic glucocorticoid receptor (GR)[7][8]. Upon activation, the ligand-bound GR complex translocates to the nucleus, where it modulates gene expression. This action has two main outcomes:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA to up-regulate the expression of anti-inflammatory proteins[7][8].
-
Transrepression: The activated GR interferes with the activity of other transcription factors, most notably NF-κB and Activator Protein-1 (AP-1), preventing them from promoting the expression of pro-inflammatory genes[8][9]. The inhibition of NF-κB is a major component of Prednisolone's potent anti-inflammatory activity[10][11].
Signaling Pathway Diagrams
Quantitative Data Comparison
Direct head-to-head studies comparing the potency of this compound and Prednisolone are not available in the published literature. However, data from separate preclinical studies provide a basis for an indirect comparison of their anti-inflammatory activity.
Table 1: Comparison of In Vitro Efficacy
| Compound | Assay Target | Cell Line | Stimulus | Measured Endpoint | Potency / Effective Concentration | Citation |
|---|---|---|---|---|---|---|
| This compound | Nitric Oxide (NO) Production | BV2 microglial cells | LPS | NO levels | IC₅₀: 3.48 ± 0.47 µM | [4] |
| Prednisolone | NF-κB Pathway Activation | C2C12 myoblasts | TNF-α | NF-κB nuclear translocation | Effective Conc.: 417 nM (0.417 µM) | [12] |
Note: Data are from different experimental systems and are not directly comparable. IC₅₀ represents the half-maximal inhibitory concentration.
Table 2: Summary of Effects on Inflammatory Mediators
| Inflammatory Mediator | This compound | Prednisolone |
|---|---|---|
| NF-κB | Inhibition of p65/p50 translocation[2][5] | Inhibition of p50/p65 translocation[10][11][13] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of production[3][4] | Inhibition of synthesis[7][14] |
| iNOS & Nitric Oxide (NO) | Inhibition of expression and production[2][3][4] | Known to inhibit iNOS expression (via NF-κB) |
| COX-2 & Prostaglandin E₂ (PGE₂) | Inhibition of expression and production[2][4] | Known to inhibit COX-2 expression (via NF-κB) |
| Nrf2/HO-1 Pathway | Activation[2] | Not a primary mechanism |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the performance data of the two compounds.
Protocol 1: Evaluation of this compound on NO Production
This protocol is based on the methodology used to assess the anti-neuroinflammatory effects of this compound in microglial cells[4].
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for an additional 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The IC₅₀ value is calculated from the dose-response curve.
Protocol 2: Evaluation of Prednisolone on NF-κB Activation
This protocol is based on the methodology used to screen for NF-κB inhibitors in muscle cells[12].
-
Cell Line: C2C12 muscle cells stably expressing an NF-κB luciferase reporter gene are used.
-
Cell Culture & Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of Prednisolone for 24 hours.
-
Stimulation: NF-κB activation is induced by treating the cells with Tumor Necrosis Factor-alpha (TNF-α) for an additional 24 hours.
-
Luciferase Assay:
-
The cell culture medium is removed, and cells are lysed.
-
Luciferase substrate is added to the lysate.
-
Luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.
-
-
Data Analysis: The inhibitory effect of Prednisolone is quantified by comparing the luminescence of treated cells to that of TNF-α stimulated cells without the drug.
Experimental Workflow Diagram
Summary and Conclusion
This comparison highlights two distinct anti-inflammatory agents: a well-established synthetic steroid and a promising natural compound.
-
Prednisolone acts as a potent, broad-spectrum anti-inflammatory drug through the glucocorticoid receptor, fundamentally altering the transcription of numerous immune-related genes. Its inhibition of the NF-κB pathway is a key part of its efficacy but occurs downstream of its primary receptor interaction[7][8][11]. It remains a critical therapeutic option for a multitude of inflammatory conditions[6].
-
This compound demonstrates a more targeted mechanism of action in preclinical models. It directly inhibits the NF-κB pathway and, uniquely, activates the protective Nrf2/HO-1 antioxidant pathway[2]. This dual-action suggests it may not only suppress inflammation but also mitigate the oxidative stress that often accompanies it.
While the available data show that both compounds effectively inhibit key inflammatory pathways in vitro, a direct comparison of potency is challenging due to the different experimental models and endpoints reported. The data suggest that Prednisolone is effective at nanomolar concentrations, while this compound shows efficacy in the low micromolar range in the cited studies[4][12]. Further research, including head-to-head in vivo studies, is necessary to fully elucidate the comparative therapeutic potential of this compound relative to established standards like Prednisolone.
References
- 1. Pharmacokinetic study comparing pure this compound and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 8. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 9. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Desoxo-Narchinol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Desoxo-Narchinol A, a sesquiterpenoid isolated from Nardostachys jatamansi, has garnered significant interest for its potent anti-inflammatory and anti-neuroinflammatory properties.[1][2][3] While its individual efficacy is promising, the exploration of its synergistic effects when combined with other compounds could unlock new therapeutic strategies with enhanced efficacy and potentially reduced side effects. This guide provides a comparative framework for evaluating the synergistic potential of this compound, supported by mechanistic insights and detailed experimental protocols.
Understanding the Mechanistic Framework of this compound
This compound exerts its biological effects primarily through the modulation of two key signaling pathways:
-
Inhibition of the NF-κB Pathway: It suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response. By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines and enzymes.[2]
-
Activation of the Nrf2/HO-1 Pathway: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This pathway plays a crucial role in cellular defense against oxidative stress.[2]
This dual mechanism of action provides a strong rationale for exploring synergistic combinations with compounds that target complementary or similar pathways.
Potential Synergistic Combinations and Mechanistic Rationale
While direct experimental data on the synergistic effects of isolated this compound is limited, preclinical evidence from studies on Nardostachys jatamansi extracts and compounds with similar mechanisms of action suggests promising areas for investigation.
Combination with Levodopa for Parkinson's Disease
Extracts of Nardostachys jatamansi, containing this compound, have shown synergistic effects when combined with Levodopa, the primary treatment for Parkinson's disease.[4] Levodopa's long-term use is associated with oxidative stress and neurotoxicity.[5]
Mechanistic Rationale for Synergy:
-
Neuroprotection: this compound's activation of the Nrf2/HO-1 pathway can mitigate the oxidative stress induced by Levodopa, thereby protecting dopaminergic neurons.
-
Anti-inflammatory Action: By inhibiting the NF-κB pathway, this compound can reduce the neuroinflammation associated with Parkinson's disease, creating a more favorable environment for Levodopa's efficacy.
-
Enhanced Neurotransmitter Levels: Studies on the combined use of Nardostachys jatamansi and Levodopa have shown increased levels of neurotransmitters.[4]
Combination with Other Nrf2 Activators
Combining this compound with other Nrf2 activators, such as sulforaphane or curcumin, could lead to a more robust antioxidant response.
Mechanistic Rationale for Synergy:
-
Amplified Antioxidant Defense: A combination of Nrf2 activators could lead to a greater and more sustained induction of antioxidant enzymes, offering enhanced protection against oxidative stress-related diseases.[6][7][8]
-
Multi-target Engagement: Different Nrf2 activators may have varying potencies and engage with the pathway through slightly different mechanisms, leading to a broader and more effective response.
Combination with Compounds Targeting the NF-κB Pathway
Pairing this compound with other NF-κB inhibitors could provide a powerful anti-inflammatory strategy.
Mechanistic Rationale for Synergy:
-
Dual Pathway Blockade: A multi-pronged attack on the NF-κB signaling cascade at different points could result in a more complete and potent suppression of the inflammatory response.[9][10][11]
-
Dose Reduction and Reduced Side Effects: A synergistic combination may allow for lower doses of each compound to be used, potentially reducing the risk of dose-dependent side effects.
Data on Potential Synergistic Effects
The following table summarizes the potential synergistic combinations and the expected outcomes based on the mechanistic rationale. It is important to note that this data is largely extrapolated from studies on Nardostachys jatamansi extracts or compounds with similar mechanisms, and direct experimental validation with pure this compound is required.
| Combination Partner | Therapeutic Area | Expected Synergistic Effect | Supporting Rationale |
| Levodopa | Parkinson's Disease | Enhanced neuroprotection, reduced Levodopa-induced oxidative stress, and improved motor function. | This compound's Nrf2 activation and NF-κB inhibition may counteract Levodopa's side effects and disease-related neuroinflammation.[4][5] |
| Other Nrf2 Activators (e.g., Sulforaphane, Curcumin) | Oxidative Stress-Related Diseases | Potentiated antioxidant and anti-inflammatory responses. | Additive or synergistic activation of the Nrf2 pathway leading to a more robust induction of cytoprotective genes.[6][7][8] |
| Other NF-κB Inhibitors (e.g., Quercetin, Resveratrol) | Inflammatory Disorders | Enhanced suppression of pro-inflammatory mediators. | Targeting multiple points in the NF-κB signaling cascade for a more comprehensive anti-inflammatory effect.[9][11] |
| Phenytoin | Epilepsy | Increased protective index against seizures. | Studies with Nardostachys jatamansi extract have shown a significant increase in the protective index of phenytoin.[12][13] |
Experimental Protocols for Evaluating Synergy
To empirically validate the synergistic potential of this compound, the following experimental protocols are recommended.
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro synergistic effects of two compounds.
Methodology:
-
Cell Culture: Plate the target cells (e.g., neuronal cells for neuroprotection studies, macrophages for anti-inflammatory studies) in 96-well plates at an appropriate density.
-
Drug Dilutions: Prepare serial dilutions of this compound and the combination partner compound.
-
Treatment: Treat the cells with a matrix of concentrations of both compounds, including each compound alone and in combination.
-
Assay: After a suitable incubation period, assess cell viability, inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines), or other relevant endpoints.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index or the Combination Index (CI) to determine the nature of the interaction (synergistic, additive, or antagonistic).
Calculation of the Combination Index (CI)
The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a quantitative measure of drug interaction.
Formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that elicit the same effect.
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
In Vivo Synergy Studies
Animal models are crucial for validating in vitro findings and assessing the therapeutic potential of a drug combination.
Methodology:
-
Animal Model: Select an appropriate animal model that recapitulates the disease of interest (e.g., a mouse model of Parkinson's disease or an inflammatory arthritis model).
-
Treatment Groups: Establish treatment groups including a vehicle control, this compound alone, the combination partner alone, and the combination of both compounds.
-
Dosing and Administration: Determine the appropriate doses and route of administration based on pharmacokinetic and pharmacodynamic data.
-
Outcome Measures: Monitor relevant endpoints such as behavioral assessments, histopathological analysis of tissues, and measurement of biomarkers of inflammation and oxidative stress.
-
Statistical Analysis: Analyze the data to determine if the combination treatment shows a statistically significant improvement over the individual treatments.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Narchinol B Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-acetyl-L-methionyl-L-Dopa-methyl ester as a dual acting drug that relieves L-Dopa-induced oxidative toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on Synergistic Anti-Inflammatory Effect of Typical Functional Components of Extracts of Ginkgo Biloba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal Properties of Nardostachys jatamansi (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 13. phytojournal.com [phytojournal.com]
Safety Operating Guide
Personal protective equipment for handling Desoxo-Narchinol A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Desoxo-Narchinol A, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Hazard Identification and Classification
This compound is classified with the following hazards[1]:
-
Acute oral toxicity (Category 4): Harmful if swallowed[1].
-
Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety[1].
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields[1]. |
| Hand Protection | Protective Gloves | Impermeable and resistant to the chemical[1]. |
| Skin and Body | Impervious Clothing | To prevent skin contact[1]. |
| Respiratory | Suitable Respirator | Use in well-ventilated areas or with exhaust ventilation[1]. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and the safety of laboratory personnel.
Handling Precautions[1]:
-
Avoid contact with skin and eyes.
-
Prevent inhalation of dust or aerosols.
-
Do not eat, drink, or smoke in handling areas.
-
Wash hands thoroughly after handling.
-
Use only in areas with adequate exhaust ventilation.
Storage Conditions[1]:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Powder: Store at -20°C.
-
In solvent: Store at -80°C.
Emergency Procedures and First Aid
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to fresh air immediately. |
| Ingestion | If swallowed, call a poison center or doctor. Rinse the mouth with water. |
Accidental Release and Disposal Plan
Spill Containment and Cleanup[1]:
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorb: Use a liquid-binding material (e.g., diatomite, universal binders) to absorb the spill.
-
Decontaminate: Scrub surfaces and equipment with alcohol.
-
Dispose: Dispose of contaminated material according to approved waste disposal procedures.
Disposal[1]:
-
Dispose of the contents and container at an approved waste disposal plant.
-
Avoid release into the environment.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Signaling Pathway of this compound's Anti-Inflammatory Effect
This compound has been shown to exhibit anti-inflammatory effects by deactivating the p38 pathway, which in turn reduces the production of pro-inflammatory cytokines[2].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
